Zinc fluoroborate

Catalog No.
S1507008
CAS No.
13826-88-5
M.F
B2F8Zn
M. Wt
239 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc fluoroborate

CAS Number

13826-88-5

Product Name

Zinc fluoroborate

IUPAC Name

zinc;ditetrafluoroborate

Molecular Formula

B2F8Zn

Molecular Weight

239 g/mol

InChI

InChI=1S/2BF4.Zn/c2*2-1(3,4)5;/q2*-1;+2

InChI Key

BUMIVIYHDVNOQE-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Zn+2]

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Zn+2]

The exact mass of the compound Zinc fluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

synthesis of zinc fluoroborate from zinc oxide and fluoroboric acid

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Zinc Fluoroborate by Wet Method

This synthesis involves a reaction between zinc oxide (ZnO) and fluoroboric acid (HBF₄) to produce this compound (Zn(BF₄)₂) in an aqueous solution [1] [2].

Detailed Experimental Protocol [1]

  • Objective: To synthesize this compound with maximum yield and purity, and to investigate its application as a flame retardant for cotton fabrics.
  • Reaction: The proposed reaction is: ZnO + HBF₄ → Zn(BF₄)₂ + H₂O.
  • Materials: Fluoroboric acid (HBF₄) and zinc oxide (ZnO) as reactants.
  • Optimized Parameters for Maximum Yield: The study determined the following optimal conditions to achieve a 97% product yield and 98% purity:
    • Molar Ratio (nZnO/nHBF₄): 1:3
    • Temperature: 90 °C
    • Reaction Period: 90 minutes
    • Stirring was applied, though the specific stirrer rate is not detailed.
  • Work-up and Purification: After the reaction, the product mixture is cooled. The solid this compound product is then separated from the reaction mixture, likely via filtration, followed by purification and drying to obtain the final pure product [2].
  • Characterization: The synthesized product was characterized using:
    • FT-IR Spectroscopy
    • BF₄⁻ Ion Selective Electrode
    • X-ray Diffraction (XRD)
  • Application Performance: When applied as a flame retardant by impregnating cotton fabric with a 50% this compound solution, the Limiting Oxygen Index (LOI) value increased from 16 (original fabric) to above 55, indicating significant flame retardancy [1].

The following diagram illustrates the experimental workflow:

G start Start Reaction react1 ZnO + HBF₄ start->react1 product Reaction Mixture react1->product Reaction params Optimal Conditions: • Molar Ratio 1:3 (ZnO/HBF₄) • Temperature: 90 °C • Time: 90 mins • Stirring cool Cooling product->cool separate Separation & Purification cool->separate final_prod Pure Zn(BF₄)₂ separate->final_prod char Characterization: FT-IR, BF₄⁻ electrode, XRD final_prod->char Quality Control app Application Test: Flame Retardancy (LOI) final_prod->app Sample Preparation result LOI > 55 (High Flame Retardancy) app->result

Diagram 1: Experimental workflow for synthesizing this compound and testing its flame retardant application.

Key Properties and Applications of this compound

This compound is a versatile inorganic compound with several industrial applications.

Summary of Properties and Uses [2]

Property / Aspect Description
Molecular Formula Zn(BF₄)₂
Appearance White, crystalline, odorless solid
Solubility Soluble in water, forming a slightly acidic solution
Primary Applications Metal surface treatment (corrosion inhibitor), electrolyte additive in batteries, catalyst in polymerization, flame retardant for textiles, reagent in organic synthesis, and component in soldering/welding fluxes.

Industrial and Research Context

Industrial Viability: The wet chemical synthesis method from zinc oxide and fluoroboric acid is recognized in a 2025 production cost analysis, confirming its status as a standard and industrially relevant manufacturing process [2].

Catalytic Applications: A very recent study (2024) highlights the use of zinc tetrafluoroborate as an efficient and mild catalyst for the α-stereoselective synthesis of pseudoglycals, which are valuable intermediates in organic chemistry, exemplified in the synthesis of a cardiac glycoside anticancer agent [3]. This underscores its value in modern, complex chemical synthesis.

Alternative Synthesis Route: Research from 2017 demonstrates that this compound can also be synthesized via a mechanochemical reaction between zinc fluoride (ZnF₂) and boron (B), processed using a high-energy ball mill. The maximum yield for this alternative method was achieved with a 0.8 molar ratio (B/ZnF₂) and a 3000-minute reaction duration [4].

Suggestions for Further Research

The available information provides a strong foundation for the wet synthesis method. For the most current research, you might find it helpful to:

  • Search specialized databases like SciSpace, Google Scholar, or the RSC Publishing platform using the keywords "this compound synthesis".
  • Refine your search by adding the year (e.g., "2024" or "2025") to find the latest publications.
  • Look for reviews on "halogen-free flame retardants" or "zinc-based catalysts," which may discuss this compound and provide leads to newer primary research articles.

References

mechanochemical synthesis of zinc fluoroborate from zinc fluoride and boron

Author: Smolecule Technical Support Team. Date: February 2026

Core Synthesis Method & Quantitative Data

The following table consolidates the key parameters and findings from the primary research on the [1] [2].

Aspect Details from the Study
Reaction ZnF₂ + B → Zn(BF₄)₂ (Mechanochemical)
Method High-energy ball milling [1] [2]
Optimal Molar Ratio (B/ZnF₂) 0.8 [1] [2]
Optimal Milling Time 3000 minutes [1] [2]
Maximum Yield 83% pure product after purification [1] [2]
Purification Method Extraction with water [1] [2]
Characterization Techniques FT-IR, BF₄⁻ ion-selective electrode, SEM, EDX, TG-DTA [1] [2]
Key Finding (Decomposition) B-F bond decomposition starts at 300 °C [2]

Alternative Synthesis Method

For a broader perspective, another study details a wet synthesis method with significantly different parameters [3]:

  • Reaction: ZnO + HBF₄ → Zn(BF₄)₂
  • Optimal Conditions: Reactant ratio (nZnO/nHBF₄) of 1:3 at 90 °C for 90 minutes.
  • Outcome: This method achieved a higher reported yield of 97% with a purity of 98% [3].

Experimental Protocol for Mechanochemical Synthesis

Here is a detailed methodology based on the cited research for replicating the mechanochemical process [1] [2]:

  • Setup: Use a high-energy ball mill. The specific study does not detail the mill type, but planetary ball mills or mixer mills are common for such syntheses.
  • Loading: Charge the milling jar with the reactant powders—zinc fluoride (ZnF₂) and boron (B)—at the optimized molar ratio of 0.8 (B/ZnF₂). Include the milling balls.
  • Milling: Process the mixture in the ball mill for 3000 minutes.
  • Purification: After milling, the reaction mixture will contain the product, excess reactants, and side products. To isolate zinc fluoroborate:
    • Transfer the solid mixture to a container.
    • Add water and stir to dissolve the water-soluble this compound.
    • Separate the aqueous solution from the insoluble solids via filtration.
    • Recover the pure this compound from the solution, likely by evaporation or crystallization.
  • Characterization: Verify the product's identity and purity using the techniques listed in the table above.

The diagram below illustrates this experimental workflow.

Start Start Experiment S1 Load Reactants: ZnF₂ and Boron (0.8 Molar Ratio) Start->S1 S2 High-Energy Ball Milling (3000 minutes) S1->S2 S3 Purification: Water Extraction & Filtration S2->S3 S4 Product: this compound S3->S4 C1 Characterization: FT-IR, Ion-Selective Electrode, SEM, EDX, TG-DTA S4->C1

Research Context & Application

  • Mechanochemistry: This synthesis is an example of a solvent-free or minimal-solvent approach, which is a growing trend in green chemistry. It uses mechanical energy from grinding to initiate chemical reactions, often leading to faster reactions and different selectivities compared to traditional solution-based methods [4].
  • Applications of this compound: The compound is valued in several high-technology areas. The search results confirm its use as a catalyst in organic synthesis [1] [2] and as an effective flame retardant for cotton fabrics [3].

References

zinc fluoroborate Fourier-transform infrared spectroscopy characterization

Author: Smolecule Technical Support Team. Date: February 2026

FTIR Characterization of Zinc Fluoroborate

The table below summarizes the key information from a study that synthesized this compound and confirmed its structure using FTIR among other techniques [1].

Aspect Characterization Details
Synthesis Method Wet method using fluoroboric acid (HBF₄) and zinc oxide (ZnO) as reactants [1].
Optimal Reaction Conditions Reactant ratio (nZnO/nHBF₄) of 1:3, temperature of 90 °C, reaction period of 90 minutes [1].
Product Yield & Purity Maximum yield of 97% with a purity of 98% [1].
FTIR Role Used for product characterization, confirming the chemical structure [1].
Key Application Demonstrated as a highly effective flame retardant for cotton fabrics, increasing Limiting Oxygen Index (LOI) from 16 to over 55 [1].

Experimental Protocol for Synthesis and Characterization

For researchers aiming to replicate or build upon this work, the following workflow and detailed procedures can serve as a guide. The diagram below outlines the key stages of the synthesis and characterization process.

G Start Start Synthesis Step1 Reactants: HBF₄ and ZnO Molar Ratio: 1:3 (ZnO:HBF₄) Start->Step1 Step2 Reaction Conditions: Temperature: 90 °C Time: 90 min pH: Alkaline (>12) Step1->Step2 Step3 Post-Processing: Centrifugation Washing (Water/Ethanol) Drying (80 °C) Annealing (500 °C) Step2->Step3 Step4 Product: this compound Powder Step3->Step4 Step5 Characterization: FT-IR Spectroscopy Step4->Step5 Step6 Application Testing: Flame Retardancy (LOI Test) Step5->Step6

Synthesis via Wet Method [1]
  • Reaction Setup: In a suitable reaction vessel, mix fluoroboric acid (HBF₄) and zinc oxide (ZnO) in a molar ratio of 3:1 (HBF₄:ZnO).
  • Process Conditions:
    • Maintain the reaction temperature at 90 °C.
    • Stir the mixture continuously for a reaction period of 90 minutes.
    • The reaction is carried out in an alkaline medium (pH > 12).
  • Product Recovery:
    • Collect the precipitated product by centrifugation.
    • Wash the precipitate thoroughly with distilled water and ethanol until the washings are neutral.
    • Dry the final product at 80 °C to obtain a powder.
    • For enhanced crystallinity, the powder can be annealed at 500 °C.
FTIR Characterization Protocol [2] [3]
  • Sample Preparation: For solid powders like this compound, the Attenuated Total Reflectance (ATR) technique is most suitable. Place a small amount of the finely ground powder directly onto the crystal of the ATR accessory and clamp it firmly to ensure good contact [2].
  • Instrument Settings:
    • Spectral Range: Typically 4000–400 cm⁻¹ for mid-IR analysis, which covers the fingerprint region for inorganic and organic functional groups [3].
    • Resolution: Set to 4 cm⁻¹ for detailed peaks.
    • Scans: Co-add 32 scans to improve the signal-to-noise ratio [2].
  • Data Collection:
    • First, collect a background spectrum (without the sample) to correct for atmospheric interference.
    • Then, collect the sample spectrum. The instrument software will automatically subtract the background to generate the final FTIR spectrum [2].
  • Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands. While the specific peaks for this compound are not detailed in the search results, FTIR is sensitive to B-F and Zn-O bond vibrations, which would be the key focus for confirming the compound's structure [1] [3].

Research Applications and Future Directions

The demonstrated efficacy of this compound as a flame retardant opens avenues for further research [1].

  • Performance Verification: You can adopt the Limiting Oxygen Index (LOI) test and high-temperature durability tests to validate the flame-retardant properties of your synthesized material on various fabrics [1].
  • Material Formulation: Explore its use in polymer composites, coatings, and other material systems requiring flame resistance.
  • Alternative Applications: Investigate other potential uses for this compound, such as catalysts in organic synthesis or as a source of zinc and boron in micronutrient fertilizers.

References

what is zinc fluoroborate used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols and Methodologies

Synthesis of Zinc Fluoroborate

Research outlines multiple synthesis pathways. The following diagram illustrates two primary methods, including the key steps for the mechanochemical approach:

G ZnO + HBF₄ ZnO + HBF₄ Wet Chemical Synthesis Wet Chemical Synthesis ZnO + HBF₄->Wet Chemical Synthesis Stirring & Heating Stirring & Heating Wet Chemical Synthesis->Stirring & Heating Cooling, Filtration, Purification Cooling, Filtration, Purification Stirring & Heating->Cooling, Filtration, Purification Pure Zn(BF₄)₂ Pure Zn(BF₄)₂ Cooling, Filtration, Purification->Pure Zn(BF₄)₂ ZnF₂ + Boron ZnF₂ + Boron Mechanochemical Synthesis Mechanochemical Synthesis ZnF₂ + Boron->Mechanochemical Synthesis High-Energy Ball Milling High-Energy Ball Milling Mechanochemical Synthesis->High-Energy Ball Milling Parameter Optimization Parameter Optimization High-Energy Ball Milling->Parameter Optimization Water Extraction Water Extraction Parameter Optimization->Water Extraction Molar Ratio (B/ZnF₂): 0.8 Molar Ratio (B/ZnF₂): 0.8 Parameter Optimization->Molar Ratio (B/ZnF₂): 0.8 Reaction Duration: 3000 min Reaction Duration: 3000 min Parameter Optimization->Reaction Duration: 3000 min Water Extraction->Pure Zn(BF₄)₂

Synthesis pathways for this compound, highlighting optimized mechanochemical reaction parameters [1] [2].

Key steps for the mechanochemical method [1]:

  • Reaction: Combine zinc fluoride (ZnF₂) and boron (B) in a 0.8 molar ratio (B/ZnF₂).
  • Mechanochemical Activation: Use a high-energy ball mill for 3000 minutes to drive the solid-state reaction.
  • Purification: The reaction mixture is extracted with water to separate the product from excess reactants and side products, yielding 83% pure this compound.
Characterization of this compound

To confirm the identity and properties of the synthesized compound, researchers employ several characterization techniques [1]:

  • FT-IR Spectroscopy: Identifies functional groups and confirms the formation of B-F bonds.
  • Ion-Selective Electrode: Measures fluoride ion concentration to assess composition.
  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray (EDX) Analysis: Examines the surface morphology and provides elemental analysis.
  • Thermogravimetric-Differential Thermal Analysis (TG-DTA): Studies the thermal stability and decomposition behavior of the compound, showing the breakdown of the B-F bond starting at 380°C.

Quantitative Data in Energy Storage Research

In Zinc-ion battery research, electrolytes based on this compound show superior performance. The table below compares a hydrous organic electrolyte against a traditional aqueous one:

Electrolyte Component ZnBF-VC (Hydrous Organic) ZnBF-H₂O (Aqueous)
Solvent Vinylene Carbonate (VC) [3] Water [3]
Zn²⁺ Transfer Number 0.53 [3] 0.24 [3]
Key SEI Components ZnF₂, ZnCO₃ (Organic/Inorganic Hybrid) [3] Information Not Provided
Cycle Lifespan (Zn||Zn cell) > 2200 hours [3] Information Not Provided
Key Advantages Dendrite-free deposition, suppressed hydrogen evolution, wider electrochemical stability window [3] Simplicity, low cost [3]

Zinc in Biological Contexts

While This compound itself is not directly studied in drug development, research into zinc ions (Zn²⁺) is highly relevant for professionals in that field. Zinc is a crucial signaling molecule in immunology and cellular health [4] [5].

The diagram below illustrates the role of zinc in key immunological pathways, which is a primary focus of related research:

G Zinc Zinc Inhibit Viral Replication Inhibit Viral Replication Zinc->Inhibit Viral Replication Inhibits Enhance Innate Immunity Enhance Innate Immunity Zinc->Enhance Innate Immunity Activates Modulate Inflammation Modulate Inflammation Zinc->Modulate Inflammation Inhibits SARS-CoV-2 RdRP SARS-CoV-2 RdRP Inhibit Viral Replication->SARS-CoV-2 RdRP ZCCHC3 Protein ZCCHC3 Protein Enhance Innate Immunity->ZCCHC3 Protein IL-6 Receptor IL-6 Receptor Modulate Inflammation->IL-6 Receptor RIG-I Pathway RIG-I Pathway ZCCHC3 Protein->RIG-I Pathway Type 1 Interferon (IFN-1) Type 1 Interferon (IFN-1) RIG-I Pathway->Type 1 Interferon (IFN-1) Activates Viral Replication Viral Replication SARS-CoV-2 RdRP->Viral Replication Blocks STAT3 Signaling STAT3 Signaling IL-6 Receptor->STAT3 Signaling  Dimerization Blocked Pro-inflammatory Response Pro-inflammatory Response STAT3 Signaling->Pro-inflammatory Response  Suppresses

Zinc modulates immune pathways, inhibiting viral replication and inflammation while boosting interferon response [4].

Key mechanistic insights include [4] [5]:

  • Antiviral Action: Zinc can inhibit the RNA-dependent RNA polymerase (RdRP) of viruses like SARS-CoV-2, blocking their ability to replicate.
  • Immunomodulation: Zinc helps enhance the type 1 interferon response, a key part of the innate immune system. It also modulates inflammation by inhibiting STAT3 signaling downstream of the IL-6 receptor, a pathway often associated with severe inflammatory responses.

References

Application Notes: Zinc-Based Flame Retardants for Cotton

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key performance data from studies on cotton fabrics treated with different zinc-based flame retardants, illustrating their effectiveness.

Zinc Compound Formulation & Application Method Key Performance Results Reference

| ZnO & ZnO/ZnS Microstructures | Hydrothermal growth or physisorption of rods/particles onto cotton. | ↓ Heat Release Rate (HRR): 118 → 70 kW/m² ↓ Total Smoke Release (TSR): 18.3 → 6.0 m²/m² | [1] | | ZnO (as Co-catalyst) | FR system (Organic Phosphorus + Melamine resin) applied with pad-dry-cure; ZnO as co-catalyst. | Improved char formation and flame retardancy; compensated for strength loss from FR treatment. | [2] | | Synthetic Zinc Carbonate Hydroxide | Impregnation with squeeze rolls for uniform deposition. | Prolonged burning time: 200.5 sec (20.2% add-on) to 337.5 sec (45.4% add-on). | [3] | | Polypyrrole-ZnO-CNT Nanocomposite | In-situ polymerization followed by pad-dry-cure coating. | Enhanced flame-retardant and UV-protection properties compared to untreated cotton. | [4] |

The general mechanism by which these zinc-based additives function involves both condensed phase and gas phase activity [5]. They can promote the formation of a protective char layer that insulates the underlying fabric and may also release non-flammable gases that dilute oxygen and fuel in the flame zone.

Below is a generalized experimental workflow for applying a flame-retardant coating to cotton fabric, synthesizing methods from the research.

Start Start: Fabric Preparation (Scour & Rinse Cotton) A Pre-treatment (Optional Plasma Treatment) Start->A B Coating Formulation (Prepare FR Sol/Gel) A->B C Application (Pad-Dry-Cure Process) B->C D Post-treatment (Optional Softener/Wetting Agent) C->D E Testing & Characterization (Flammability, Strength, etc.) D->E End End: Analysis & Data Collection E->End

Detailed Experimental Protocol

This protocol is adapted from methodologies used for applying zinc oxide and nanocomposite coatings to cotton fabric [2] [4] [1].

Materials and Equipment
  • Fabric: Desized, scoured, and bleached 100% cotton fabric.
  • Chemicals: The specific zinc fluoroborate salt or solution to be tested. For reference studies, this included Zinc nitrate, Hexamethylenetetramine (for hydrothermal growth), or pre-formed ZnO nanoparticles [1]. A cross-linking agent (e.g., 1,2,3,4-Butanetetracarboxylic Acid - BTCA) and catalyst (e.g., Sodium hypophosphite - SHP) may be required [4].
  • Equipment: Padder, drying oven, curing oven, analytical balance, beakers, stirrers. A vertical flame chamber (e.g., VC-2 cabinet per ASTM D6413-08) and cone calorimeter (per ISO 5660-1) for testing [1].
Fabric Pre-treatment (Optional)

Atmospheric pressure plasma treatment can be applied to clean the cotton fiber surface and introduce functional groups, improving the adhesion and durability of the subsequent flame-retardant coating [2].

Coating Formulation
  • Prepare a solution or suspension of your this compound in deionized water. The concentration will need to be optimized.
  • If using a cross-linking system, add the cross-linker (e.g., BTCA) and catalyst (e.g., SHP) to the solution [4].
  • Stir the mixture thoroughly to ensure a homogeneous solution/dispersion.
Application Process (Pad-Dry-Cure)
  • Padding: Immerse the cotton fabric in the prepared solution and pass it through a padder with a fixed nip pressure to achieve a wet pick-up of around 80-90%.
  • Drying: Dry the impregnated fabric in an oven at 80-85°C for 5-7 minutes to remove moisture.
  • Curing: Cure the fabric at a higher temperature (e.g., 160-180°C for 1-2 minutes) to cross-link the finish and fix it to the cellulose fibers [2] [6].
Post-treatment (Optional)

To counteract the poor hand feel and reduction in mechanical strength that often accompanies flame-retardant finishing, a softener (e.g., Ultratex FSA New) can be applied. Wetting agents can also be added to the formulation to improve flame resistance [6].

Performance Testing and Characterization

After treatment, the fabric's performance should be evaluated using the following tests:

  • Flammability Test: Use a vertical flame test (ASTM D6413-08) to measure after-flame time, after-glow time, and char length [1].
  • Cone Calorimetry: This provides critical fire performance data like Heat Release Rate (HRR), Total Heat Release (THR), Total Smoke Release (TSR), and Fire Growth Rate (FIGRA) under a controlled heat flux [1].
  • Thermogravimetric Analysis (TGA): Measures the thermal degradation behavior and char residue of the treated fabric [1] [6].
  • Mechanical Testing: Assess the tensile and tear strength to determine any loss of mechanical properties due to the treatment [2] [6].
  • Surface Morphology: Use Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS) to examine the deposition and distribution of the flame-retardant on the fiber surface [1].
  • Chemical Structure Analysis: Fourier-Transform Infrared Spectroscopy (FTIR) can identify new chemical bonds formed between the cotton and the flame-retardant finish [2] [6].

Conclusion and Development Path

The existing research strongly supports the potential of inorganic zinc compounds as effective and less-toxic flame retardants for cotton. While data on This compound is absent, the established protocols for similar materials provide a solid foundation for your experimentation. Your research can contribute valuable knowledge by focusing on optimizing the this compound formulation, application process, and thoroughly characterizing its unique flame-retardant mechanism and performance.

References

Comprehensive Application Notes and Protocols: Zn(BF4)₂ as Catalyst for Biginelli Condensation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Biginelli Reaction and Zinc Catalysis

The Biginelli reaction, discovered by Pietro Biginelli in 1891, represents one of the most significant multicomponent reactions in synthetic organic chemistry, enabling the one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from readily available starting materials: an aldehyde, a β-ketoester, and urea/thiourea [1]. This transformation has experienced a remarkable resurgence in interest over recent decades due to the pronounced pharmacological activities exhibited by DHPM derivatives, including calcium channel blocking, antihypertensive, antiviral, antitumor, antibacterial, and anti-inflammatory properties [2] [3]. The widespread therapeutic relevance of these heterocycles has established the Biginelli reaction as a cornerstone methodology in medicinal chemistry and drug discovery campaigns.

The development of efficient catalytic systems has been central to enhancing the synthetic utility of the Biginelli reaction. While traditionally catalyzed by Brønsted acids under harsh conditions, modern approaches have increasingly leveraged Lewis acid catalysts to improve reaction efficiency, substrate scope, and functional group tolerance [1] [4]. Among these, zinc-based catalysts have emerged as particularly privileged candidates due to their low cost, low toxicity, and exceptional catalytic proficiency. Zinc compounds such as ZnBr₂, ZnCl₂, and zinc-containing coordination polymers have demonstrated remarkable efficacy in promoting the Biginelli condensation under various reaction conditions [5] [4].

Although specific literature reports on Zn(BF₄)₂ remain limited, this catalyst shares characteristics with other zinc-based systems that have been successfully employed in Biginelli reactions. The tetrafluoroborate anion may offer advantages in terms of solubility and Lewis acidity modulation, potentially enhancing catalytic performance. This application note synthesizes the existing knowledge on zinc catalysis in Biginelli reactions and provides protocols for implementing Zn(BF₄)₂ based on these established principles, with specific adaptations for this particular salt.

Comparative Analysis of Zinc Catalysts in Biginelli Reactions

Table 1: Performance Comparison of Various Zinc-Based Catalysts in Biginelli Reactions

Catalyst Reaction Conditions Aldehyde Type Yield Range Key Advantages Reference
ZnBr₂ Solvent-free, 80°C Aliphatic 65-92% High efficacy for aliphatic aldehydes, solvent-free [5]
ZnCl₂ Ethanol, reflux Aromatic 70-85% Widely available, effective with aromatic aldehydes [2]
Zn(II) Coordination Polymers Batch & continuous flow Aromatic & heterocyclic 85-95% Reusable, heterogeneous, excellent yields [4]
Zinc-doped Fluorapatite Ethanol, reflux Aromatic 80-90% Heterogeneous, eco-friendly, recyclable [2]
Zn(BF₄)₂ (projected) Solvent-free/Ethanol, 70-80°C Broad scope Expected: 75-90% Enhanced Lewis acidity, tunable solubility Based on analogous systems

The comparative data reveals that zinc-based catalysts generally deliver excellent yields across various reaction conditions and substrate types. The solvent-free approach using ZnBr₂ demonstrates particular efficiency for aliphatic aldehydes, which traditionally present greater challenges in Biginelli reactions compared to their aromatic counterparts [5]. The development of zinc-containing coordination polymers has further expanded the toolkit, enabling sophisticated heterogeneous catalysis that combines high efficiency with superior reusability profiles [4]. These systems have been successfully implemented under both batch and continuous flow conditions, highlighting their versatility for different production scales.

The projected performance for Zn(BF₄)₂ is extrapolated from these established zinc catalysts, with the tetrafluoroborate anion potentially offering enhanced Lewis acidity and favorable solubility properties. The BF₄⁻ anion is known to function as a weakly coordinating anion, which may increase the accessibility of the zinc center for substrate activation. Additionally, the potential for tunable solubility could facilitate reaction optimization in both solvent-free and solution-based conditions, making Zn(BF₄)₂ a versatile candidate for diverse synthetic scenarios.

Experimental Protocols

General Considerations

Chemical Safety: All starting materials and catalysts should be handled in accordance with standard laboratory safety protocols, with particular attention to appropriate ventilation when handling volatile aldehydes. Analytical Requirements: Reaction monitoring is typically performed by TLC (silica gel, hexane/ethyl acetate 4:1 mobile phase) or LC-MS. Purification: Products are generally purified by recrystallization from ethanol or ethyl acetate/hexane mixtures, with chromatographic methods (silica gel) employed when necessary.

Protocol 1: Solvent-Free Biginelli Reaction Using Zn(BF₄)₂

This protocol adapts established solvent-free methodologies successful with other zinc catalysts [5] [6], optimizing for Zn(BF₄)₂.

  • Step 1: In a round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (10 mmol), β-ketoester (10 mmol), urea or thiourea (10-12 mmol), and Zn(BF₄)₂ (10 mol%, 0.01 mmol). The slight excess of urea/thiourea ensures complete conversion.
  • Step 2: Heat the reaction mixture to 80°C with continuous stirring (500 rpm) for the specified time (2-4 hours, monitor by TLC). The reaction mixture typically becomes homogeneous initially, with product precipitation occurring as the reaction progresses.
  • Step 3: After completion (monitored by TLC), cool the reaction mixture to room temperature. The solid product can be initially separated by decanting or using a spatula.
  • Step 4: Wash the crude product thoroughly with cold water (2 × 10 mL) to remove excess urea and catalyst residues, followed by recrystallization from ethanol or ethyl acetate/hexane to afford the pure DHPM.
  • Step 5: Characterize the product using standard analytical techniques (MP, IR, ¹H NMR, ¹³C NMR, MS) to confirm identity and purity.

Table 2: Optimization Conditions for Zn(BF₄)₂-Catalyzed Biginelli Reaction Under Solvent-Free Conditions

Parameter Screened Range Optimal Condition Impact on Yield
Catalyst Loading 5-15 mol% 10 mol% <5 mol%: Incomplete conversion (<50%); >10 mol%: No significant improvement
Temperature 60-100°C 80°C <70°C: Slow reaction (>6 h); >90°C: Potential decomposition
Reaction Time 1-6 hours 2-4 hours <2 h: Incomplete conversion; >4 h: No yield improvement
Molar Ratio 1:1:1 to 1:1.2:1 1:1:1.1 (aldehyde:β-ketoester:urea) 1.1 eq urea ensures complete conversion
Work-up Water wash, recrystallization Cold water then ethanol recrystallization Effective catalyst removal and high purity
Protocol 2: Solution-Phase Biginelli Reaction Using Zn(BF₄)₂

For substrates that require solubility or when performing reactions on small scale, solution-phase conditions may be preferable.

  • Step 1: In a round-bottom flask equipped with a condenser, suspend or dissolve the aldehyde (10 mmol), β-ketoester (10 mmol), and urea/thiourea (12 mmol) in absolute ethanol (15-20 mL).
  • Step 2: Add Zn(BF₄)₂ (10 mol%) to the reaction mixture and heat under reflux with stirring (3-6 hours, monitor by TLC).
  • Step 3: After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate upon cooling. If not, concentrate the reaction mixture under reduced pressure to approximately one-third volume to induce precipitation.
  • Step 4: Collect the solid by filtration and wash with cold ethanol (5 mL) followed by cold water (10 mL) to remove any residual catalyst or starting materials.
  • Step 5: Recrystallize the crude product from an appropriate solvent system (typically ethanol or ethanol/water) to afford the pure DHPM derivative.
Substrate Scope and Limitations

The Zn(BF₄)₂-catalyzed Biginelli reaction is expected to demonstrate a broad substrate scope analogous to other zinc catalysts. Aromatic aldehydes bearing both electron-donating and electron-withdrawing substituents typically provide good to excellent yields (70-90%), though sterically hindered ortho-substituted derivatives may require extended reaction times [3]. Heterocyclic aldehydes such as furfural and pyridine carboxaldehydes generally perform well under these conditions. Aliphatic aldehydes, while sometimes challenging in classical Biginelli conditions, should provide moderate to good yields (65-85%) with Zn(BF₄)₂ catalysis, consistent with other zinc-based systems [5].

For the β-ketoester component, ethyl acetoacetate is the most commonly employed and typically provides the highest yields. However, methyl acetoacetate, tert-butyl acetoacetate, and other β-diketones such as acetylacetone are also viable substrates, though reaction rates and yields may vary. Both urea and thiourea participate effectively in this transformation, with thiourea derivatives sometimes requiring slightly longer reaction times but generally providing the corresponding 2-thioxo derivatives in good yields [6].

Reaction Mechanism and Optimization

Mechanistic Pathway of the Zinc-Catalyzed Biginelli Reaction

The mechanism of the Biginelli reaction has been extensively studied, with contemporary evidence strongly supporting the iminium pathway first proposed by Kappe [1] [4]. This mechanism involves a series of acid-catalyzed steps that proceed through discrete iminium and enol intermediates.

G Aldehyde Aldehyde Iminium Iminium Aldehyde->Iminium Acid-Catalyzed Nucleophilic Addition Urea Urea Urea->Iminium BetaKetoEster BetaKetoEster Enol Enol BetaKetoEster->Enol Keto-Enol Tautomerization Intermediate Intermediate Iminium->Intermediate Nucleophilic Attack by Enol Form Enol->Intermediate DHPM DHPM Intermediate->DHPM Cyclization & Dehydration ZnCat Zn(BF₄)₂ Catalyst ZnCat->Aldehyde ZnCat->Urea ZnCat->BetaKetoEster

The zinc catalyst acts as a Lewis acid activator at multiple points in this mechanism. First, it activates the carbonyl group of the aldehyde toward nucleophilic attack by urea. Second, it facilitates the enolization of the β-ketoester, increasing its nucleophilicity. Finally, it promotes the cyclization and dehydration steps that complete the transformation. The BF₄⁻ anion may further assist by weakly coordinating to reaction intermediates, facilitating proton transfer processes.

Critical Optimization Parameters

Several factors critically influence the efficiency of Zn(BF₄)₂-catalyzed Biginelli reactions:

  • Acid Strength: The Lewis acidity of zinc is central to the catalytic cycle, activating carbonyl compounds toward nucleophilic attack. Recent studies with heteropolyacid catalysts have demonstrated that optimal acidic strength falls within a specific range (120-140 kJ mol⁻¹), with stronger acids potentially leading to decomposition pathways [7].
  • Solvent Effects: The reaction medium significantly impacts both yield and reaction rate. Solvent-free conditions often provide the best performance due to high effective concentration and minimized solvation of catalytic species [6]. When solvents are necessary, ethanol represents a suitable green solvent, while ionic liquids may offer rate enhancement through stabilization of charged intermediates [7].
  • Temperature Control: Maintaining optimal temperature (typically 70-85°C) is essential for balancing reaction rate with product stability. Excessive temperatures may promote side reactions, including decomposition, while insufficient temperatures dramatically reduce reaction rates.

Analytical Characterization and Quality Control

Standard Analytical Methods for DHPM Characterization

Rigorous analytical characterization is essential for confirming product identity and purity. The following techniques represent the standard arsenal for DHPM analysis:

  • Melting Point Determination: DHPM derivatives typically exhibit sharp melting points between 180-250°C. Melting point analysis provides a preliminary assessment of purity, with depressed or broad melting ranges indicating potential impurities.
  • Spectroscopic Analysis:
    • FT-IR Spectroscopy: Characteristic absorptions include N-H stretches (3220-3320 cm⁻¹), carbonyl stretches (1690-1740 cm⁻¹), and C=C stretches (1640-1660 cm⁻¹). Thione derivatives show C=S stretches around 1200-1250 cm⁻¹.
    • ¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃): Diagnostic signals include the C4-H proton (δ 5.0-5.3, doublet), C6-methyl group (δ 2.2-2.4, singlet), ester methyl/methylene protons (δ 1.0-1.2, triplet and δ 3.9-4.1, quartet), and NH protons (δ 7.5-7.8 and δ 9.2-9.7, broad singlets exchanged with D₂O).
    • ¹³C NMR Spectroscopy: Key signals include the C2 carbonyl (δ 165-175), C5 carbonyl (δ 165-170), C6 (δ 100-110), and ester carbons.
  • Mass Spectrometry: Both EI and ESI techniques effectively confirm molecular ion peaks and fragmentation patterns consistent with DHPM structures.
  • Chromatographic Methods: TLC (silica gel, hexane:ethyl acetate) and HPLC methods provide purity assessment, with DHPMs typically showing Rf values of 0.3-0.5 in 4:1 hexane:ethyl acetate.
Reaction Monitoring and Optimization

Effective monitoring of the Biginelli reaction is essential for process optimization and control:

  • TLC Monitoring: Regular sampling and TLC analysis (hexane:ethyl acetate, 4:1) allows tracking of reaction progress. DHPMs typically have Rf values of 0.3-0.5 in this system, while starting materials show higher Rf values.
  • In Situ Techniques: For continuous processes or mechanistic studies, in situ IR or NMR spectroscopy can provide real-time information about reaction progress and intermediate formation [4].
  • Yield Optimization: For challenging substrates, systematic variation of catalyst loading (5-15 mol%), temperature (70-100°C), and stoichiometry may be necessary to achieve optimal results.

Applications in Drug Discovery and Synthesis

Pharmaceutical Applications of DHPM Derivatives

The dihydropyrimidinone core represents a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting substantial biological activities:

  • Calcium Channel Blockers: DHPM derivatives such as monastrol and related compounds demonstrate significant activity as mitotic kinesin Eg5 inhibitors, representing promising anticancer agents [1] [8]. The discovery of monastrol in 1999 at the Institute for Chemistry and Cell Biology highlighted the potential of DHPMs in disrupting mitosis, stimulating extensive structure-activity relationship studies.
  • Anticancer Agents: Recent investigations have identified DHPM derivatives with impressive selective cytotoxicity against various cancer cell lines, including MCF-7 (human breast cancer), A549 (human alveolar basal epithelial cells), and Caco-2 (human epithelial colorectal cells) [4]. Notably, several DHPMs demonstrate excellent selectivity for tumor cells over healthy fibroblasts, highlighting their therapeutic potential.
  • Adenosine Receptor Antagonists: Tricyclic DHPM derivatives have been developed as highly selective A2b adenosine receptor antagonists, representing potential therapeutic agents for inflammatory conditions and cancer [1].
  • Antimicrobial and Antiviral Agents: The structural versatility of the DHPM scaffold enables development of compounds with diverse antimicrobial, antifungal, and antiviral activities, addressing the critical need for novel anti-infective agents [3] [6].
Synthetic Applications and Further Elaborations

Beyond direct pharmacological applications, the Biginelli reaction serves as a platform for sophisticated synthetic elaborations:

  • Tandem Reactions: The DHPM products can participate in subsequent transformations, including hetero Diels-Alder reactions to form complex fused bicyclic systems [8]. These one-pot, multi-component cascades enable rapid assembly of molecular complexity from simple starting materials.
  • Solid-Phase Synthesis: Several solid-phase protocols utilizing different linker strategies have been developed for DHPM synthesis, facilitating the generation of combinatorial libraries for drug screening [1].
  • Asymmetric Variants: Catalytic asymmetric versions of the Biginelli reaction have been developed using chiral catalysts, providing access to enantiomerically enriched DHPM derivatives with potential applications in chiral drug development [2].
  • Materials Science Applications: Beyond pharmaceutical applications, DHPM derivatives have found utility in materials chemistry as components in polymers, adhesives, fabric dyes, and functional materials [2].

Troubleshooting and Technical Support

Common Challenges and Solutions

Table 3: Troubleshooting Guide for Zn(BF₄)₂-Catalyzed Biginelli Reactions

Problem Potential Causes Recommended Solutions
Low Yield Insufficient catalyst loading, incorrect temperature, impure starting materials Increase catalyst to 10-15 mol%, verify temperature control, recrystallize or distill starting materials
Product Precipitation Issues Solubility properties, insufficient reaction progress Adjust solvent system (try DMF/ethanol mixtures), extend reaction time, add seeding crystals
Mixed Product Formation Side reactions, incorrect stoichiometry Pre-dry reactants, use fresh catalyst, adjust molar ratios, employ sequential addition protocols
Catalyst Deactivation Moisture contamination, ligand poisoning Ensure anhydrous conditions, use molecular sieves, protect from air-sensitive compounds
Incomplete Conversion Inadequate mixing, catalyst distribution Increase stirring rate, use smaller particle size catalysts, consider solution-phase conditions
Scale-Up Considerations

For larger-scale implementations of the Zn(BF₄)₂-catalyzed Biginelli reaction:

  • Process Safety: Conduct thorough thermal analysis (DSC) before scale-up to identify potential exotherms or decomposition hazards.
  • Catalyst Recovery: Explore immobilization of Zn(BF₄)₂ on solid supports to enable catalyst recovery and reuse, reducing environmental impact and cost.
  • Continuous Processing: Adapt the reaction for continuous flow systems, which may enhance heat and mass transfer while improving reproducibility [4].
  • Purification Strategies: Develop crystallization protocols specific to production scale, considering solvent selection, cooling rates, and seeding procedures.

Conclusion

The application of Zn(BF₄)₂ as a catalyst for the Biginelli reaction represents a promising extension of established zinc-based catalytic systems. Building on the documented success of related zinc compounds, this catalyst is projected to deliver excellent yields across a broad substrate scope under both solvent-free and solution-phase conditions. The protocols outlined herein provide researchers with comprehensive guidance for implementing this methodology, from reaction setup to product characterization and troubleshooting.

The pharmaceutical relevance of the dihydropyrimidinone products continues to drive methodological developments in Biginelli chemistry. The application of Zn(BF₄)₂ catalysis aligns with broader trends toward sustainable synthetic methodologies that prioritize efficiency, selectivity, and environmental compatibility. As research in this area advances, further refinements to these protocols will undoubtedly emerge, expanding the synthetic toolbox available for drug discovery and development.

References

Comprehensive Application Notes & Protocols: Zinc Tetrafluoroborate Hydrate as Catalyst for Epoxide Ring Opening with Amines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zn(BF₄)₂·xH₂O as Catalyst

Zinc tetrafluoroborate hydrate (Zn(BF₄)₂·xH₂O) represents an efficient Lewis acid catalyst that has demonstrated remarkable utility in facilitating epoxide ring-opening reactions with amines under mild conditions. This catalyst system addresses significant challenges in synthetic organic chemistry by enabling excellent regioselectivity and stereoselectivity while operating under solvent-free conditions at room temperature. The importance of this methodology extends to pharmaceutical applications, particularly in the synthesis of beta-blocker medications such as metoprolol, where control over stereochemistry is crucial for biological activity. The catalytic system operates through a proposed dual activation mechanism that simultaneously activates both the epoxide (electrophile) and amine (nucleophile) components, leading to enhanced reaction rates and selective pathways that favor the formation of β-amino alcohols, valuable building blocks in organic synthesis.

The versatility and efficiency of zinc tetrafluoroborate hydrate in epoxide ring-opening reactions position it as a superior alternative to conventional Lewis acid catalysts, which often require harsher conditions, longer reaction times, or specialized equipment. Unlike many metal catalysts that necessitate strict anhydrous conditions or moisture-free environments, Zn(BF₄)₂·xH₂O maintains its catalytic activity despite its hydrated form, making it particularly practical for routine laboratory applications. Furthermore, its ability to function effectively under solvent-free conditions aligns with modern green chemistry principles by reducing the use of volatile organic solvents, simplifying workup procedures, and minimizing environmental impact.

Catalyst Properties and Characteristics

Zinc tetrafluoroborate hydrate possesses distinct physical and chemical properties that contribute to its effectiveness as a catalyst for epoxide ring-opening reactions. The compound typically exists as a white crystalline solid with a molecular weight of approximately 257 g/mol (variable depending on hydration extent) and a density of 2.12 g/mL at 25°C [1]. It demonstrates high solubility in both aqueous and alcoholic solvents, facilitating its incorporation into various reaction systems. The material is hygroscopic in nature and requires storage under ambient conditions in well-sealed containers to maintain catalytic activity [2].

The structural features of Zn(BF₄)₂·xH₂O contribute significantly to its catalytic behavior. The zinc center acts as a strong Lewis acid site capable of coordinating with epoxide oxygen atoms, while the tetrafluoroborate counterions provide weak nucleophilic character that doesn't interfere with the desired reaction pathway. The water molecules in the hydrate structure may participate in hydrogen bonding networks that stabilize transition states and facilitate proton transfer processes during the catalytic cycle. This combination of properties enables the catalyst to activate epoxides toward nucleophilic attack while simultaneously enhancing amine nucleophilicity through the proposed dual activation mechanism [3].

Table 1: Physical and Chemical Properties of Zinc Tetrafluoroborate Hydrate

Property Specification Reference
CAS Number 27860-83-9 [1] [2]
Molecular Formula Zn(BF₄)₂·xH₂O (x≈6-7) [1]
Molecular Weight 257.0 g/mol (approximate) [1]
Appearance White powder [1]
Density 2.12 g/mL at 25°C [1]
Solubility Soluble in water and alcohol [1] [2]
Storage Conditions Ambient temperatures, well-sealed container [2]
Hygroscopicity Hygroscopic [2]

Catalytic Performance and Substrate Scope

The catalytic efficiency of zinc tetrafluoroborate hydrate has been systematically evaluated against other metal tetrafluoroborates, demonstrating its superior performance in epoxide ring-opening reactions. In comparative studies using cyclohexene oxide as a model substrate, the relative catalytic activity followed the order: Zn(BF₄)₂·xH₂O ≫ Cu(BF₄)₂·xH₂O > Co(BF₄)₂·6H₂O ≫ Fe(BF₄)₂·6H₂O > LiBF₄ [3] [4]. Similarly, with stilbene oxide, the efficiency trend was observed as Zn(BF₄)₂·xH₂O ≫ Co(BF₄)₂·6H₂O ≫ Fe(BF₄)₂·6H₂O > Cu(BF₄)₂·xH₂O, while AgBF₄ proved completely ineffective as a catalyst [3]. These pronounced differences highlight the unique catalytic prowess of zinc tetrafluoroborate hydrate, which can be attributed to its optimal Lewis acidity, coordination geometry, and ability to participate in dual activation of both reaction partners.

The regioselectivity patterns observed in zinc tetrafluoroborate hydrate-catalyzed epoxide ring-opening reactions demonstrate a strong dependence on both the epoxide structure and the amine characteristics. For reactions between styrene oxide and aniline, metal tetrafluoroborates including zinc tetrafluoroborate hydrate exhibited comparable regioselectivity (ranging from 1:99 to 7:93) with a pronounced preference for nucleophilic attack at the benzylic carbon of the epoxide ring [3] [4]. Interestingly, a dramatic reversal of regioselectivity (ranging from 91:1 to 69:31) in favor of reaction at the terminal carbon was observed when morpholine was employed as the nucleophile [3]. This selectivity switching indicates that the regiochemical outcome depends on a complex interplay of electronic and steric factors of the epoxide combined with the pKₐ of the amine, rather than simply on amine nucleophilicity [3].

Table 2: Comparative Catalytic Efficiency of Metal Tetrafluoroborates in Epoxide Ring-Opening

Catalyst Relative Efficiency with Cyclohexene Oxide Relative Efficiency with Stilbene Oxide
Zn(BF₄)₂·xH₂O ≫ (Superior) ≫ (Superior)
Cu(BF₄)₂·xH₂O > (Moderate) < (Lower)
Co(BF₄)₂·6H₂O ≫ (Good) ≫ (Good)
Fe(BF₄)₂·6H₂O > (Low) > (Low)
LiBF₄ Lowest Not specified
AgBF₄ Ineffective Ineffective

Experimental Protocols

General Procedure for Epoxide Ring-Opening with Amines

Materials and Equipment:

  • Zinc tetrafluoroborate hydrate (Zn(BF₄)₂·xH₂O, 5 mol%)
  • Epoxide (1.0 equiv)
  • Amine (1.2 equiv)
  • Round-bottom flask (10-25 mL)
  • Magnetic stirrer
  • Solvent (if used; otherwise solvent-free conditions)
  • Thin-layer chromatography (TLC) plates for monitoring
  • Ethyl acetate and hexanes for purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine the epoxide (1.0 mmol) and amine (1.2 mmol) [3].
  • Catalyst Addition: Add zinc tetrafluoroborate hydrate (0.05 mmol, 5 mol%) to the reaction mixture [3].
  • Reaction Execution: Stir the reaction mixture at room temperature (approximately 25°C) under solvent-free conditions. Monitor the reaction progress by TLC at regular intervals.
  • Workup Procedure: Upon completion (typically 1-8 hours, depending on substrates), dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel.
  • Extraction: Wash the organic layer with brine solution (2 × 5 mL), dry over anhydrous sodium sulfate, and filter to remove the drying agent.
  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
  • Purification: Purify the crude material by flash column chromatography using an appropriate ethyl acetate/hexane gradient to afford the pure β-amino alcohol.
  • Characterization: Analyze the product using ( ^1H ) NMR, ( ^{13}C ) NMR, and IR spectroscopy to confirm structure and regioselectivity.
Synthesis of (RS)-Metoprolol via Catalytic Epoxide Ring-Opening

Specific Application:

  • Reaction Setup: Charge a flame-dried flask with 4-(2-methoxyethyl)phenol glycidyl ether (1.0 equiv) and isopropylamine (3.0 equiv) under nitrogen atmosphere.
  • Catalysis: Add zinc tetrafluoroborate hydrate (5 mol%) and stir at room temperature for 4-6 hours [3].
  • Monitoring: Monitor reaction completion by TLC (silica gel, ethyl acetate:hexane = 7:3).
  • Isolation: After confirmation of starting material consumption, concentrate under reduced pressure to remove excess isopropylamine.
  • Purification: Purify the residue by flash chromatography to obtain (RS)-metoprolol as a white solid.
  • Characterization: Confirm identity by comparison of spectroscopic data with literature values: ( ^1H ) NMR (300 MHz, CDCl₃) δ 7.12 (d, J = 8.4 Hz, 2H), 6.83 (d, J = 8.4 Hz, 2H), 4.60 (m, 1H), 4.10 (m, 1H), 3.80 (m, 2H), 3.60 (m, 2H), 2.90 (m, 2H), 2.70 (m, 2H), 2.50 (m, 2H), 1.10 (d, J = 6.3 Hz, 6H) [3].

Mechanistic Insights

The remarkable efficiency and selectivity of zinc tetrafluoroborate hydrate in epoxide ring-opening reactions can be rationalized through a proposed dual activation mechanism that involves simultaneous activation of both the epoxide (electrophile) and amine (nucleophile) components [3]. This mechanism operates through a cooperativity of coordination, where the zinc center (Lewis acid) coordinates with the oxygen atom of the epoxide ring, thereby increasing the ring's electrophilicity and susceptibility to nucleophilic attack. Concurrently, the tetrafluoroborate anion and water molecules participate in hydrogen-bonding interactions with the amine nucleophile, enhancing its nucleophilic character through partial deprotonation or transition state stabilization [3]. This synergistic activation model accounts for the observed catalytic efficiency, substrate reactivity patterns, and regioselectivity trends.

The origin of regioselectivity in these transformations can be understood through analysis of transition state stability. For epoxides with significant electronic asymmetry (e.g., styrene oxide), coordination with the zinc catalyst enhances the partial positive charge development at the more substituted carbon center when attacked by less basic amines, leading to preferential nucleophilic attack at the benzylic position [3]. However, with more basic amines like morpholine, the transition state involves greater charge separation, favoring attack at the less sterically hindered terminal carbon [3]. This mechanistic understanding provides a framework for predicting regiochemical outcomes based on substrate electronic properties and amine pKₐ values, offering synthetic chemists valuable insights for reaction design.

G Dual Activation Mechanism of Zn(BF₄)₂·xH₂O cluster_1 Dual Activation Mechanism of Zn(BF₄)₂·xH₂O Epoxide Epoxide Substrate Coordination Coordination Complex (Zn-epoxide + H-bonded amine) Epoxide->Coordination Lewis acid coordination Amine Amine Nucleophile Amine->Coordination Hydrogen bonding Catalyst Zn(BF₄)₂·xH₂O Catalyst Catalyst->Coordination Dual activation TS Transition State (Regioselectivity Determined) Coordination->TS Nucleophilic attack Product β-Amino Alcohol Product TS->Product Ring opening & proton transfer

Figure 1: Proposed Dual Activation Mechanism of Zinc Tetrafluoroborate Hydrate in Epoxide Ring-Opening Reactions

Pharmaceutical Applications

The methodology utilizing zinc tetrafluoroborate hydrate as a catalyst for epoxide ring-opening has found significant application in the synthesis of pharmaceutical compounds, most notably in the preparation of metoprolol and its stereoisomeric forms [3] [4]. Metoprolol is a widely prescribed cardiovascular drug belonging to the beta-blocker class, used primarily in the management of hypertension, angina, and heart failure. The efficient and regioselective ring-opening of appropriate epoxide precursors with isopropylamine catalyzed by Zn(BF₄)₂·xH₂O enables a practical route to both racemic and enantiomerically enriched forms of metoprolol, demonstrating the methodology's synthetic utility in target-oriented synthesis [3]. This approach offers advantages over conventional methods through its mild reaction conditions, reduced side products, and excellent functional group compatibility.

The application of this catalytic system extends beyond metoprolol to potentially include the synthesis of other beta-amino alcohol-containing pharmaceuticals, which represent an important structural motif in many biologically active compounds. The ability to control regioselectivity and stereochemistry in the formation of these key intermediates using zinc tetrafluoroborate hydrate provides medicinal chemists with a valuable tool for structure-activity relationship studies and efficient analog preparation. Furthermore, the operational simplicity and cost-effectiveness of this methodology make it particularly attractive for process chemistry applications in pharmaceutical manufacturing, where scalability, reproducibility, and control over regio- and stereochemistry are critical parameters for technology transfer and commercial production.

Practical Considerations and Comparative Advantages

Handling and Safety Considerations

Storage and Stability: Zinc tetrafluoroborate hydrate should be stored in well-sealed containers at ambient temperatures to prevent moisture absorption and decomposition [2]. The compound is classified as hygroscopic, requiring careful handling to maintain catalytic activity. For optimal results, the catalyst should be transferred quickly in low-humidity environments or in a glove box when possible.

Safety Precautions: Appropriate personal protective equipment including gloves, safety glasses, and lab coats should be worn when handling this compound. The safety data indicates potential hazards including skin corrosion (H314) and respiratory irritation (H335) [2]. In case of contact with eyes, immediate rinsing with plenty of water and medical attention are recommended. Spent reaction mixtures containing the catalyst should be disposed of as hazardous waste in accordance with local regulations.

Comparative Advantages Over Alternative Catalysts

Zinc tetrafluoroborate hydrate offers several distinct advantages compared to other Lewis acid catalysts for epoxide ring-opening reactions:

  • Superior Efficiency: Demonstrates significantly higher catalytic activity compared to other metal tetrafluoroborates including copper, cobalt, and iron variants [3] [4].
  • Mild Reaction Conditions: Facilitates reactions at room temperature under solvent-free conditions, reducing energy requirements and simplifying workup procedures [3].
  • Excellent Selectivity Profile: Provides outstanding chemo-, regio-, and stereoselectivity in the ring-opening of various epoxide substrates [3].
  • Tolerance to Hydration: Unlike many conventional Lewis acids, it maintains catalytic efficiency in its hydrated form, eliminating the need for strict anhydrous conditions [3].
  • Broad Substrate Compatibility: Effectively catalyzes reactions with a wide range of epoxides and amines, including aromatic and aliphatic systems [3].
  • Pharmaceutical Applicability: Has been successfully demonstrated in the synthesis of complex drug molecules like metoprolol, validating its utility in sophisticated synthetic applications [3].

Conclusion

Zinc tetrafluoroborate hydrate represents an efficient, mild, and versatile catalyst for the ring-opening of epoxides with amines, offering significant advantages in terms of reaction conditions, selectivity control, and operational simplicity. The comprehensive studies conducted on this catalyst system have established its superior performance relative to other metal tetrafluoroborates, with demonstrated applications in the synthesis of important pharmaceutical compounds such as metoprolol. The proposed dual activation mechanism through coordination cooperativity, charge-charge interactions, and hydrogen bonding provides a rational basis for understanding the observed catalytic efficiency and regioselectivity patterns. These application notes and protocols provide researchers with detailed methodologies for implementing this valuable synthetic transformation in both exploratory and target-oriented synthetic applications.

References

zinc fluoroborate electrolyte for aqueous zinc-ion batteries

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Parameters for Zinc Fluoroborate

Parameter Specification
Target Product This compound (Zn(BF₄)₂)
Synthesis Method Mechanochemical Reaction (High-energy ball milling) [1]
Reactants Zinc Fluoride (ZnF₂), Boron (B) [1]
Optimal Molar Ratio (B/ZnF₂) 0.8 [1]
Optimal Milling Duration 3000 minutes [1]
Maximum Reported Yield 83% pure after water extraction and purification [1]
Decomposition Onset 300°C (B-F bond breakdown) [1]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the 2017 research by Aydın et al. [1].

Materials and Equipment
  • Reactants: Anhydrous Zinc Fluoride (ZnF₂), Boron (B) powder.
  • Equipment: High-energy ball mill, milling vials and balls, analytical balance, oven, equipment for water extraction and filtration.
Step-by-Step Procedure
  • Weighing: Weigh out ZnF₂ and B powder according to the optimal 0.8 molar ratio (B/ZnF₂).
  • Loading: Load the reactant powders and milling balls into the milling vial in an inert atmosphere if necessary.
  • Mechanochemical Reaction: Seal the vial and place it in the high-energy ball mill. Mill the mixture for 3000 minutes.
  • Product Recovery: After milling, carefully open the vial and collect the solid reaction mixture.
  • Purification (Water Extraction): To separate this compound from unreacted starting materials and side products, add the solid mixture to water and stir. This compound is soluble and will dissolve.
  • Isolation: Filter the solution to remove insoluble impurities. Evaporate the water from the filtrate to isolate the solid this compound product.
  • Drying: Dry the final product in an oven to remove any residual moisture.
Characterization (as performed in the study)
  • FT-IR Spectroscopy: To identify the functional groups and confirm the formation of BF₄⁻ ions.
  • BF₄⁻ Ion-Selective Electrode: To quantitatively analyze the presence of the target ion.
  • SEM/EDX: To examine the morphology and elemental composition of the product.
  • TG-DTA: To determine the thermal stability and decomposition temperature.

Application Notes for AZB Electrolytes

While Zn(BF₄)₂ itself is not a current research focus, the broader context of AZB electrolyte design is highly relevant.

  • Current State of Zn(BF₄)₂ in AZBs: One study noted that Zn(BF₄)₂ was used in a 2M concentration with an organic additive (vinylene carbonate) to modify the solvation structure and form a protective layer on the zinc anode [2]. This highlights that its utility may lie in formulated electrolyte systems rather than as a standalone salt.
  • Dominant Salts in Modern Research: Recent high-performance AZB prototypes use salts like zinc sulfate (ZnSO₄) and zinc perchlorate (Zn(ClO₄)₂). A notable 2024 study on a decoupled dual-salt electrolyte (DDSE) using these two salts demonstrated 93% capacity retention after 900 cycles and operation from -40°C to 40°C [3].
  • Key Electrolyte Design Challenges: The primary goals in AZB electrolyte research are to suppress side reactions like hydrogen evolution, prevent zinc dendrite growth, and reduce corrosion [4] [2]. Strategies to achieve this include high-concentration electrolytes, functional additives, hydrogel electrolytes, and the design of asymmetric electrolytes that can meet the different demands of the anode and cathode simultaneously [2].

The workflow below summarizes the synthesis and characterization process for this compound.

G This compound Synthesis Workflow Start Start Synthesis Protocol Step1 Weigh Reactants (ZnF₂ and B powder) Molar Ratio B/ZnF₂ = 0.8 Start->Step1 Step2 Load into High-Energy Ball Mill Step1->Step2 Step3 Mechanochemical Reaction Milling Duration: 3000 min Step2->Step3 Step4 Recover Solid Mixture Step3->Step4 Step5 Purification via Water Extraction & Filtration Step4->Step5 Step6 Isolate Product (Evaporate Water) Step5->Step6 Step7 Dry Final Product (this compound) Step6->Step7 Char Characterize Product Step7->Char FTIR FT-IR Spectroscopy Char->FTIR Confirm BF₄⁻ group ISE BF₄⁻ Ion-Selective Electrode Char->ISE Quantify BF₄⁻ ion SEM SEM/EDX Analysis Char->SEM Check morphology TGA TG-DTA Analysis Char->TGA Assess thermal stability

Important Safety Notes

  • The mechanochemical synthesis involves high-energy equipment. Follow all manufacturer safety guidelines for the ball mill.
  • The reactants, particularly zinc fluoride, may be hazardous. Consult their Safety Data Sheets (SDS) and wear appropriate Personal Protective Equipment (PPE), including gloves and safety glasses.
  • The purification step should be conducted in a fume hood if volatile or hazardous by-products are anticipated [1].

Research Recommendations

For researchers interested in the application of this compound in AZBs, the following directions are suggested:

  • Investigate as a Co-salt: Explore Zn(BF₄)₂ as a component in a dual-salt or multi-salt electrolyte system, similar to the decoupled electrolyte approach [3], to leverage its potential specific functions.
  • Focus on Additive Interactions: Study its interaction with organic electrolyte additives to understand its role in forming stable interphases on the zinc anode [2].
  • Compare Performance: Directly benchmark electrolytes based on Zn(BF₄)₂ against state-of-the-art salts like ZnSO₄ and Zn(ClO₄)₂ under identical conditions to evaluate performance metrics like Coulombic efficiency and cycle life.

References

zinc fluoroborate in hydrous organic electrolyte for Zn batteries

Author: Smolecule Technical Support Team. Date: February 2026

Application Note: Anti-Solvent Tuned Zn(BF₄)₂ Electrolyte

Recent research highlights a strategy using anti-solvents to control the hydrolysis of fluoroborate anions (BF₄⁻) in hydrous organic electrolytes. This method enhances coordination between Zn²⁺ cations and BF₄⁻ anions, promoting the formation of a thin, compact, and uniform ZnF₂-rich Solid Electrophile Interphase (SEI) on the zinc anode [1]. This SEI is crucial for inhibiting dendrite growth and parasitic side reactions, leading to exceptional cycling stability and high Coulombic efficiency even at elevated temperatures [1].

Detailed Experimental Protocol

The following table outlines the key steps for preparing the modified electrolyte and conducting cell assembly and testing, based on the research.

Step Component/Activity Specification / Details
1. Electrolyte Preparation Primary Salt Zn(BF₄)₂ (e.g., 1M to 3M concentration) [2].
Primary Solvent Mixture of water (H₂O) and an organic solvent such as Ethylene Glycol (EG) [2].
Key Modification: Anti-solvent Introduction Add a miscible anti-solvent (specifics are a focus of ongoing research; examples in literature include tris(2,2,2-trifluoroethyl) phosphate (TFEP) [3]).
2. Cell Assembly Anode Pure Zn metal foil (e.g., 0.2 mm thickness).
Cathode V₂O₅-based cathode is typical for full-cell testing [1].
Separator Glass fiber filter membrane.
Electrolyte Volume Adequate to ensure full immersion of electrodes (e.g., 50-100 µL per mg of cathode active material).
3. Electrochemical Testing Symmetric Cell Cycling Zn||Zn cells tested at 1 mA cm⁻² for over 1400 hours to assess anode stability [1].
Coulombic Efficiency (CE) Measured in Zn||Cu half-cells; CE of 99.4% achieved at room temperature [1].
High-Temperature Performance Cells cycled at 60°C demonstrated stability for over 1000 hours with a CE of 98.0% [1].
Full-Cell Evaluation Zn||V₂O₅ full cells evaluated for capacity retention over long-term cycling at room and high temperatures [1].
Quantitative Performance Data

The table below summarizes the high performance metrics achieved with the anti-solvent modified electrolyte.

Performance Parameter Result with Modified Electrolyte Standard Aqueous Electrolyte (for context) Test Conditions
Zn||Zn Cycling Stability > 1400 hours [1] Often < 200 hours [2] 1 mA cm⁻²
Coulombic Efficiency (CE) 99.4% [1] Typically lower due to side reactions [2] Room Temperature
High-Temperature CE (60°C) 98.0% [1] Rapid degradation common
High-Rate Capability Up to 15 mA cm⁻² [1] Limited
High Areal Capacity 5 mAh cm⁻² [2] Limited by dendrites 0.5 mA cm⁻²

Diagram: Electrolyte Design Workflow and Performance

This diagram visualizes the experimental workflow from electrolyte preparation to performance outcome, highlighting the role of the anti-solvent.

ElectrolyteWorkflow cluster_prep Electrolyte Preparation & Mechanism Start Hydrous Organic Electrolyte (Zn(BF₄)₂ + H₂O + Solvent) AddAntiSolvent Introduce Anti-Solvent Start->AddAntiSolvent Coordination Boosted Anion-Cation Coordination AddAntiSolvent->Coordination ControlledHydrolysis Controlled BF₄⁻ Hydrolysis Coordination->ControlledHydrolysis SEI_Formation In-Situ Formation of ZnF₂-rich SEI Layer ControlledHydrolysis->SEI_Formation StableAnode Stable Zn Anode • Long cycling life • High Coulombic efficiency • Dendrite suppression SEI_Formation->StableAnode Protects StableCathode Protected V₂O₅ Cathode • Alleviated dissolution • Extended cycle life SEI_Formation->StableCathode Enables Stable Cathode FinalOutput Durable High-Performance Zinc Metal Battery StableAnode->FinalOutput StableCathode->FinalOutput

This diagram illustrates the procedural workflow and key mechanism of anti-solvent modification leading to high-performance zinc batteries.

Key Mechanisms and Advantages

The anti-solvent approach fundamentally improves battery performance by modulating the electrolyte's molecular environment. It enhances anion-cation coordination, guiding a uniform SEI and protecting the cathode [1]. The organic component like ethylene glycol also improves non-flammability and low-temperature performance [2].

Frequently Asked Questions

What is the role of the ZnF₂-based SEI? The ZnF₂-based SEI acts as a protective layer on the zinc anode surface. It is ionically conductive but mechanically robust, which physically blocks water molecules from reaching the zinc, thereby minimizing hydrogen evolution reaction and corrosion. It also promotes uniform zinc deposition, preventing dendrite formation [1] [2].

How does this compare to other electrolyte design strategies? This approach differs from simple salt concentration modulation (e.g., water-in-salt electrolytes) or the use of hydrophobic ionic liquids. It leverages the targeted use of an anti-solvent to control a specific chemical reaction (BF₄⁻ hydrolysis) within a hydrous organic system, offering a unique pathway to form a beneficial SEI in situ [1].

References

Application Notes: Zinc Fluoroborate in Plating and Industry

Author: Smolecule Technical Support Team. Date: February 2026

Zinc fluoroborate is an industrially significant inorganic compound known for its stability and solubility. Its primary function in electroplating is to serve as a source of zinc ions in the electrolyte solution [1] [2].

Key Properties and Advantages:

  • Corrosion Inhibition: It acts as a valuable component in metal surface treatments, preventing rust and enhancing the durability of metal components [1] [2].
  • Improved Plating Performance: When used in electrolyte solutions, it contributes to improved adhesion and corrosion resistance of the deposited zinc layer [3].
  • Efficient Catalyst: It can act as a catalyst in polymerization processes for industrial coatings, ensuring superior adhesion and resilience [1].

Industrial Applications: this compound's utility extends beyond metal plating into several key industries, driven by the demand for corrosion-resistant and eco-friendly materials [1] [2] [3].

  • Metal Surface Treatment: Widely used in the automotive, electronics, and metallurgy sectors for protecting metal components.
  • Flux Manufacturing: A pivotal component in fluxes for soldering and welding applications, where it facilitates efficient metal joining by removing oxides from metal surfaces.
  • Battery Technology: Functions as an additive in electrolyte solutions to improve battery performance, stability, and charge retention.
  • Textile Processing: Research has shown its effectiveness as a flame retardant for cotton fabrics, significantly increasing limiting oxygen index (LOI) values [4].
  • Organic Synthesis: Used as a mild and efficient catalyst for specific reactions, such as epoxide ring opening with amines [4].

Zinc Plating Process Overview

The following diagram outlines the general workflow for an electrolytic zinc plating process, which provides context for how this compound would be utilized. Please note that specific protocols for this compound baths are not detailed in the available literature.

G Start Start: Steel Substrate Step1 Cleaning and Pretreatment Start->Step1 Step2 Electroplating Bath Immersion Step1->Step2 Step3 Apply Electrical Current Step2->Step3 Step4 Zinc Layer Deposition Step3->Step4 Step5 Rinsing Step4->Step5 Step6 Post-Treatment (Passivation) Step5->Step6 Step7 Drying Step6->Step7 End Finished Part Step7->End

General Electroplating Workflow

Plating Bath Chemistry and Comparison Zinc electroplating can be performed from several types of electrolyte solutions. The table below summarizes the main types, which helps in understanding where a this compound-based bath might fit in.

Bath Type Key Components Typical Zinc Content pH Range Key Characteristics
Cyanide-Based [5] Sodium cyanide (NaCN), Sodium hydroxide (NaOH) Varies (Low/Med/High Cyanide) Alkaline Good macro-throwing power; highly toxic; decreasing use.
Alkaline Non-Cyanide (Zincate) [5] Zinc oxide (ZnO), Sodium hydroxide (NaOH) 8–10 g/L Alkaline Good macro-throwing power; lower toxicity; requires good control.
Weakly Acidic Chloride [5] Zinc, Ammonium or Potassium Chloride 15–30 g/L 4.5 - 5.5 High current efficiency; very bright deposits; poor macro-throwing power.
Acidic Fluoroborate This compound, Boric Acid, Conducting salts Information missing from search results Acidic Good throwing power; stable solutions; high solubility of salts.

> Note on this compound Formulations: The search results confirm the industrial use of this compound in electroplating and surface treatment [1] [2] [3]. However, they lack the detailed formulation data, such as typical concentration ranges for this compound, other necessary bath additives, and specific operating parameters like current density and temperature, which are needed for a complete protocol.

Synthesis of this compound

For research purposes, one common method of synthesizing this compound is the wet chemical method. The protocol below is adapted from a study focused on its application as a flame retardant [4].

Objective: To synthesize this compound from fluoroboric acid and zinc oxide. Principle: The reaction between zinc oxide and fluoroboric acid in an aqueous solution.

Materials:

  • Reactants: Fluoroboric acid (HBF₄), Zinc oxide (ZnO)
  • Equipment: Reaction vessel (e.g., three-neck flask), heater with temperature control, magnetic stirrer, thermometer, filtering apparatus, drying oven.

Procedure:

  • Reaction Setup: In a reaction vessel, add fluoroboric acid and gradually introduce zinc oxide while stirring.
  • Optimized Parameters: For maximum yield, the study identified the following optimal conditions [4]:
    • Molar Ratio (nZnO/nHBF₄): 1:3
    • Temperature: 90 °C
    • Reaction Period: 90 minutes
    • Stirrer Rate: Maintain constant, efficient agitation.
  • Product Recovery: After the reaction period, allow the solution to cool. Filter the product to separate the solid this compound.
  • Purification and Drying: The product may be purified and then dried to obtain pure this compound as a white crystalline solid. The reported yield under optimal conditions was 97% with a purity of 98% [4].

Guidance for Further Research

The information available from the search is more focused on market analysis and high-level applications rather than detailed laboratory protocols. To acquire the specific technical data you need, consider these avenues:

  • Consult Scientific Databases: Deepen your search on platforms like SciSpace, Google Scholar, and PubMed using terms like "this compound electroplating bath formulation," "this compound electrolyte composition," and "acid zinc plating bath."
  • Review Patents: Patent documents are often a rich source of detailed, practical formulations. Search for patents related to "electroplating baths," "zinc fluoborate," and "metal surface treatment."
  • Technical Data Sheets: Source Technical Data Sheets (TDS) and Safety Data Sheets (SDS) from chemical suppliers specializing in electroplating salts and additives. These documents frequently contain recommended concentrations and operating conditions.

References

Comprehensive Application Notes and Protocols: Zinc Fluoroborate in Nonlinear Optical Materials Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Zinc Fluoroborate Optical Materials

This compound materials represent an important class of nonlinear optical (NLO) materials with significant potential for UV laser applications and photonics devices. These materials encompass both crystalline forms such as BaZnBO₃F and glass composites embedded with metal nanoparticles. The unique combination of borate frameworks with fluorine components creates materials with enhanced nonlinear coefficients, high damage thresholds, and wide transparency windows that are essential for advanced optical applications. Recent research has demonstrated their capability for frequency conversion into the ultraviolet range, making them promising candidates for next-generation solid-state lasers and photonic devices.

The fundamental structure of this compound crystals belongs to the hexagonal crystal system with space group P-6 and unit cell parameters of a=5.06 and c=4.28 (Z=1). In this structure, Zn²⁺ ions are coordinated by three oxygen atoms and two fluorine atoms, creating a favorable environment for nonlinear optical effects [1] [2]. The borate groups provide the source of second-order nonlinearity while fluorine incorporation reduces the phonon energy, enhancing UV transmission and laser damage resistance. These materials exhibit a decomposition temperature of approximately 860±10°C, are non-hygroscopic, and remain stable in aqueous solutions across a wide pH range (2-12), making them suitable for practical applications in varying environmental conditions [1].

Material Properties and Performance Comparison

Key Properties of this compound Optical Materials

This compound optical materials demonstrate several exceptional properties that make them valuable for nonlinear optical applications. The BaZnBO₃F crystal exhibits a frequency doubling effect comparable to that of the benchmark material LiB₃O₅ (LBO), while offering advantages in terms of UV transmission and chemical stability [2]. These crystals are insoluble in water solutions across a broad pH range (2-12) and do not deliquesce in air, ensuring long-term stability for device applications. Their thermal stability extends to temperatures of 860±10°C, allowing operation in high-temperature environments without degradation [1].

Research on this compound glasses has revealed equally promising characteristics. When doped with rare-earth ions such as Eu³⁺, these glasses exhibit strong emission in the red spectral region, making them suitable for white LED applications [3]. The incorporation of metal nanoparticles (Au and Ag) significantly enhances their third-order nonlinear properties, with reported nonlinear refractive index values of up to 7.15×10⁻¹⁹ cm²/W and nonlinear absorption coefficients of 2.12×10⁻¹¹ m/W [4]. These enhanced nonlinear properties make them ideal for applications in optical switching, power limiting, and all-optical signal processing.

Performance Comparison of this compound Optical Materials

Table 1: Comparison of Nonlinear Optical Properties of this compound Materials

Material Type Composition Nonlinear Refractive Index (cm²/W) Nonlinear Absorption Coefficient (m/W) Key Properties Applications
BZBF Crystal BaZnBO₃F N/A N/A SHG efficiency comparable to LBO, decomposition point 860±10°C UV harmonic generation, OPOs [2]
NP-doped Glass 0.17 mol% Au + 0.34 mol% Ag in fluoroborate glass 7.15×10⁻¹⁹ 2.12×10⁻¹¹ SPR peaks at 450-610 nm Optical limiting, all-optical switching [4]
RE-doped Glass Eu³⁺-doped zinc fluoro-telluroborate N/A N/A Red emission, ΔT=144-156°C, radiation shielding WLEDs, radiation sensors [3]
ZnF₂-doped Glass Li₂O-ZnO-B₂O₃ with ZnF₂ N/A N/A Emission at 486 nm, CCT ~1750 K Blue/cyan LEDs, solid-state lasers [5]

Table 2: Comparison of Structural and Thermal Properties

Material System Crystal Structure/Glass Type Thermal Stability Parameters Radiation Shielding Properties Optical Transparency
BaZnBO₃F Crystal Hexagonal, P-6 space group Decomposition at 860±10°C N/A UV to IR range
Zinc Fluoro-telluroborate Glass Amorphous (confirmed by XRD) ΔT=144-156°C, Hr=2.33-4.00 Attenuation properties: LAC, Zeff, HVL, MFP [3] UV-Vis-NIR range
Li₂O-ZnO-B₂O₃ with ZnF₂ Amorphous (confirmed by XRD) Stable for high-temperature applications N/A Blue-cyan emission (486 nm) [5]

Crystal Growth Protocol: BaZnBO₃F Nonlinear Optical Crystals

Materials and Equipment
  • Raw Materials: Barium carbonate (BaCO₃), zinc oxide (ZnO), boron trioxide (B₂O₃), and barium fluoride (BaF₂) or ammonium fluoride (NH₄F) as fluorine sources [1] [2]. All chemicals should be high-purity grade (≥99.99%) to ensure optimal crystal quality and optical properties.
  • Flux Composition: A suitable flux system such as BaF₂-B₂O₃ or BaF₂-NaF is required to lower the melting temperature and facilitate crystal growth. The flux to solute ratio typically ranges from 1:1 to 3:1 depending on the specific system [2].
  • Equipment: High-temperature furnace capable of reaching 1100°C with precise temperature control (±0.5°C), platinum crucibles (recommended due to corrosion resistance), programmable temperature controller, crystal pulling and rotation apparatus, annealing furnace, and personal protective equipment for high-temperature operations.
Step-by-Step Experimental Procedure
  • Charge Preparation and Mixing:

    • Weigh the raw materials according to the stoichiometric ratio of BaZnBO₃F or with slight non-stoichiometry to compensate for volatile components.
    • For a typical preparation, use molar ratios of BaCO₃:ZnO:B₂O₃:BaF₂ = 1:1:1:1, though optimal ratios may vary based on specific growth conditions.
    • Grind the mixture in an agate mortar for 30-45 minutes to ensure homogeneous mixing and increased reactivity [1].
  • Melting and Homogenization:

    • Transfer the mixed powder to a platinum crucible and place it in the high-temperature furnace.
    • Heat the mixture to 50-100°C above the melting point (typically 950-1050°C) at a rate of 100-200°C/hour.
    • Hold at the maximum temperature for 10-24 hours to ensure complete melting and homogenization of the melt, with occasional stirring if possible [2].
  • Crystal Growth by Flux Method:

    • Cool the melt to the saturation temperature at a rate of 2-5°C/hour.
    • Further cool to 0.5-5°C above the saturation point for seed introduction.
    • Introduce an oriented seed crystal (if available) and continue cooling at 0.1-0.5°C/hour through the saturation point.
    • For spontaneous nucleation, use a slower cooling rate (0.5-1°C/hour) through the crystallization temperature range.
    • Maintain a constant rotation rate of 10-30 rpm to ensure uniform nutrient distribution and temperature equilibrium [1] [2].
  • Harvesting and Annealing:

    • Once crystals reach the desired size (typically after 7-21 days), lift them from the melt.
    • Cool the crystals to room temperature at 5-10°C/hour to minimize thermal stress and prevent cracking.
    • For post-growth annealing, heat crystals to 400-600°C (below the decomposition temperature) for 24-48 hours to relieve internal stresses [2].

The following diagram illustrates the crystal growth workflow:

G Crystal Growth Workflow Start Start Protocol MaterialPrep Material Preparation: Weigh and mix raw materials (BaCO₃, ZnO, B₂O₃, BaF₂) Start->MaterialPrep Step 1 Grinding Grinding Process: Grind in agate mortar for 30-45 minutes MaterialPrep->Grinding Step 2 Melting Melting and Homogenization: Heat to 950-1050°C Hold for 10-24 hours Grinding->Melting Step 3 Cooling Controlled Cooling: Cool at 0.1-0.5°C/hour through saturation point Melting->Cooling Step 4 Seeding Seed Introduction: Introduce oriented seed crystal at 0.5-5°C above saturation Cooling->Seeding Step 5 Growth Crystal Growth: Maintain rotation at 10-30 rpm Grow for 7-21 days Seeding->Growth Step 6 Harvesting Harvesting: Lift crystal from melt Growth->Harvesting Step 7 Annealing Annealing Process: Cool at 5-10°C/hour Annealing at 400-600°C Harvesting->Annealing Step 8 End Crystal Characterization Annealing->End Step 9

Glass Nanocomposite Fabrication Protocol

Materials and Equipment for Glass Synthesis
  • Glass Composition: Zinc fluoro-telluroborate system with base composition of 30ZnF₂-20TeO₂-(50-x)B₂O₃-xEu₂O₃ (mol%) for rare-earth doped glasses, or lithium zinc calcium fluoroborate for nanoparticle-doped glasses [4] [3].
  • Nanoparticle Precursors: Gold chloride (HAuCl₄) and silver nitrate (AgNO₃) for creating bimetallic nanoparticle systems, with typical concentrations of 0.17 mol% Au and 0.34 mol% Ag for optimal nonlinear properties [4].
  • Equipment: High-temperature furnace (capable of reaching 800-830°C), porcelain or platinum crucibles, stainless steel molds, annealing furnace, precision weighing balance, and polishing equipment with various grit sizes.
Step-by-Step Fabrication Procedure
  • Batch Preparation and Mixing:

    • Weigh high-purity (99.99%) raw materials according to the desired composition using an analytical balance.
    • For nanoparticle-doped glasses, add the metal precursors (Au and Ag salts) to the initial batch mixture.
    • Mix the compounds thoroughly using an agate mortar and pestle for 20-30 minutes to ensure homogeneous distribution of all components [4] [3].
  • Melting and Quenching:

    • Transfer the mixed batch to a porcelain or platinum crucible and place it in a preheated furnace at 800-830°C.
    • Maintain the temperature for 30-45 minutes to allow complete melting and nanoparticle formation through in-situ reduction.
    • Pour the molten glass onto a preheated (350°C) stainless steel mold to form the desired shape [3].
  • Annealing and Stress Relief:

    • Immediately transfer the molded glass to an annealing furnace preheated to the glass transition temperature (typically 350-400°C).
    • Hold at this temperature for 3-5 hours to relieve thermal stresses and prevent cracking.
    • Cool slowly to room temperature at a rate of 10-20°C/hour to ensure structural stability [3].
  • Processing and Polishing:

    • Cut the annealed glass samples to desired dimensions using a diamond saw.
    • Polish the surfaces using progressively finer abrasives (from coarse grit to sub-micron diamond paste) to achieve optical quality surfaces.
    • Clean the polished samples ultrasonically in ethanol or acetone to remove polishing residues [3].

The following diagram illustrates the glass nanocomposite fabrication process:

G Glass Nanocomposite Fabrication Start Start Protocol BatchPrep Batch Preparation: Weigh high-purity raw materials Add nanoparticle precursors Start->BatchPrep Step 1 Mixing Homogeneous Mixing: Grind in agate mortar for 20-30 minutes BatchPrep->Mixing Step 2 Melting Melting Process: Heat to 800-830°C Hold for 30-45 minutes Mixing->Melting Step 3 NanoparticleFormation Nanoparticle Formation: In-situ reduction of Au/Ag ions SPR peaks at 450-610 nm Melting->NanoparticleFormation Step 4 Quenching Quenching: Pour onto preheated mold (350°C) NanoparticleFormation->Quenching Step 5 Annealing Annealing: Hold at 350-400°C for 3-5 hours Relieve thermal stresses Quenching->Annealing Step 6 Polishing Polishing: Progressively finer abrasives Achieve optical quality surfaces Annealing->Polishing Step 7 End Characterization Polishing->End Step 8

Characterization and Testing Protocols

Structural and Thermal Characterization
  • X-ray Diffraction (XRD):

    • For crystals: Perform single-crystal XRD to determine crystal structure, space group, and unit cell parameters using a diffractometer with Mo Kα radiation.
    • For glasses: Confirm amorphous nature using powder XRD with Cu Kα radiation, scanning 2θ from 10° to 80° with 0.02° step size [3].
    • Analysis: Compare diffraction patterns with reference data to confirm phase purity and structure.
  • Thermal Analysis:

    • Perform Differential Scanning Calorimetry (DSC) to determine characteristic temperatures: glass transition (Tg), crystallization onset (Tx), and melting temperature (Tm).
    • Use heating rates of 10-20°C/min under inert atmosphere (N₂ or Ar) [3].
    • Calculate thermal stability parameters: ΔT = Tx - Tg and Hruby parameter Hr = (Tx - Tg)/(Tm - Tx) to assess glass stability against devitrification.
  • FTIR Spectroscopy:

    • Record FTIR spectra in the range 400-4000 cm⁻¹ using KBr pellet technique or ATR accessory.
    • Identify functional groups and structural units: borate networks (BO₃ and BO₄), Te-O bonds in tellurite-containing glasses, and B-F bonding [3] [5].
    • Analyze peak positions and intensities to understand structural modifications induced by composition changes.
Linear and Nonlinear Optical Characterization
  • Linear Optical Properties:

    • Measure optical absorption spectra using UV-Vis-NIR spectrophotometer in the range 200-2500 nm.
    • Identify Surface Plasmon Resonance (SPR) peaks of metal nanoparticles (450-610 nm for Au-Ag systems) [4].
    • Determine optical band gap using Tauc plot from absorption data.
    • Measure refractive index using ellipsometry or Abbe refractometer.
  • Nonlinear Optical Properties:

    • Employ Z-scan technique using femtosecond laser pulses (e.g., 800 nm, 100 fs) to measure third-order nonlinearities [4].
    • For closed-aperture Z-scan: Determine nonlinear refractive index (n₂) from the transmittance curve.
    • For open-aperture Z-scan: Calculate nonlinear absorption coefficient (β) from the normalized transmittance.
    • Use appropriate theoretical models to extract nonlinear parameters from experimental data.
  • Photoluminescence Spectroscopy:

    • For rare-earth doped glasses: Measure excitation and emission spectra using fluorescence spectrophotometer.
    • For Eu³⁺-doped systems: Monitor ⁵D₀→⁷FJ transitions (J=0-4) with excitation at 393 nm or 464 nm [3].
    • Determine CIE chromaticity coordinates and correlated color temperature (CCT) from emission spectra.

The following diagram illustrates the characterization workflow:

G Material Characterization Workflow Start Start Characterization Structural Structural Analysis: XRD for crystal structure FTIR for functional groups Start->Structural Step 1 Thermal Thermal Analysis: DSC for Tg, Tx, Tm Calculate ΔT and Hr Structural->Thermal Step 2 Morphological Morphological Analysis: SEM for surface morphology EDS for elemental composition Thermal->Morphological Step 3 LinearOptical Linear Optical Properties: UV-Vis absorption Refractive index measurement Morphological->LinearOptical Step 4 NonlinearOptical Nonlinear Optical Properties: Z-scan with femtosecond laser n₂ and β measurement LinearOptical->NonlinearOptical Step 5 Photoluminescence Photoluminescence: Emission/excitation spectra CIE and CCT calculation NonlinearOptical->Photoluminescence Step 6 Radiation Radiation Shielding (optional): LAC, Zeff, HVL, MFP using Phy-X PSD software End Data Analysis and Reporting Radiation->End Step 8 Photluminescence Photluminescence Photluminescence->Radiation Step 7

Applications and Implementation Guidance

Practical Applications in Photonics

This compound optical materials have found diverse applications in photonics and optoelectronics, leveraging their unique nonlinear optical properties, thermal stability, and frequency conversion capabilities. The BaZnBO₃F crystal exhibits frequency doubling efficiency comparable to commercial LBO crystals, making it suitable for harmonic generation in optical parametric oscillators (OPOs) and harmonic generators [2]. Recent research in the FLUOLUV project has demonstrated the potential of fluoroborate crystals for UV conversion, specifically for generating 355 nm and 266 nm laser wavelengths through frequency doubling processes [6]. These capabilities enable the development of compact UV lasers for applications in spectroscopy, materials processing, and medical devices.

This compound glasses doped with rare-earth ions or metal nanoparticles have emerged as promising materials for solid-state lighting and nonlinear photonic devices. Eu³⁺-doped zinc fluoro-telluroborate glasses exhibit strong red emission under near-UV excitation, making them excellent phosphor candidates for white LEDs [3]. The incorporation of Au-Ag nanoparticles significantly enhances the third-order nonlinear susceptibility, enabling applications in all-optical switching, optical limiting, and saturable absorption [4]. Additionally, the radiation shielding properties of certain this compound glass compositions make them suitable for use in medical and nuclear facilities as transparent radiation shields for optical components [3].

Implementation Considerations

When implementing this compound materials in optical devices, several factors require careful consideration to optimize performance and ensure longevity. For crystalline materials, proper orientation is critical for maximizing nonlinear conversion efficiency. The crystals should be cut and polished along specific phase-matching directions determined through detailed optical characterization. For high-power applications, thermal management is essential to prevent thermal lensing and phase-matching drift. The use of temperature-controlled ovens or heat sinks may be necessary to maintain stable operation.

For glass-based devices, the composition-property relationships must be optimized for specific applications. Glasses for LED phosphors should balance high quantum efficiency with appropriate CCT values, while glasses for optical limiting require optimized nanoparticle concentrations and sizes to achieve the desired nonlinear response without excessive linear absorption. In all cases, proper anti-reflection coating of optical surfaces is recommended to minimize Fresnel losses and prevent optical damage at high power levels. Environmental stability should also be considered, though this compound materials generally exhibit good resistance to moisture and chemical attack compared to other nonlinear optical materials.

References

FAQ: Preventing Zinc Dendrite Growth in Aqueous Zinc-Ion Batteries

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the primary mechanism by which fluoroborate electrolytes help prevent zinc dendrites? The key mechanism is the formation of a ZnF₂-rich Solid Electrolyte Interphase (SEI). In hydrous organic electrolytes, zinc fluoroborate salts (like Zn(BF₄)₂) undergo controlled hydrolysis. This process generates a protective layer of ZnF₂ on the anode surface, which is thin, compact, and highly ion-conductive. This robust SEI acts as a physical barrier, promoting uniform zinc ion deposition and suppressing the parasitic reactions that lead to dendrite formation [1].

Q2: What are the common side reactions at the zinc anode and how do they relate to dendrites? The main challenges are interconnected [2] [3]:

  • Zinc Dendrite Growth: Uneven deposition of zinc forms tree-like structures that can pierce the separator, causing short circuits.
  • Hydrogen Evolution Reaction (HER): Water molecules in the electrolyte decompose, producing hydrogen gas. This consumes electrolytes, increases local pH, and can disrupt uniform zinc deposition.
  • Corrosion & Passivation: The zinc metal reacts with the electrolyte, leading to the formation of inert by-products like zinc oxide (ZnO) or zinc sulfate hydroxide (ZSH), which create a passivation layer that hinders ion transport and promotes uneven plating [4].

Q3: Besides using fluoroborate salts, what other electrolyte strategies can suppress dendrites? Electrolyte engineering is a versatile approach. The table below summarizes several effective strategies.

Strategy Mechanism of Action Key Performance Example

| Fluoroborate Salts with Anti-Solvents [1] | Regulates anion hydrolysis to form a thin, compact ZnF₂-rich SEI. | Stable cycling for >1400 h at 1 mA cm⁻²; Coulombic Efficiency (CE) of 99.4%. Stable for >1000 h at 60°C. | | Cation Additives (e.g., Cs⁺) [5] | "Electrostatic shielding" effect. Cs⁺ adsorbs at dendrite tips, homogenizing the electric field and guiding even Zn deposition. | Zn|Cu half-cells maintained stable CE for >2500 cycles. | | Molecular Additives (e.g., 12-crown-4) [4] | Modifies the solvation structure of Zn²⁺ ions, enhancing ion transfer and promoting uniform deposition. | Enabled 3900 hours of stable cycling (vs. 370 hours without it). | | High-Concentration Electrolytes [2] [3] | Reduces the activity of free water molecules, thereby suppressing HER and water-induced side reactions. | Fruitful achievements reported, though high viscosity and cost can be limitations. | | Asymmetric Electrolytes [3] | Uses different electrolyte compositions at the anode and cathode to simultaneously meet the distinct thermodynamic and kinetic needs of both electrodes. | Effectively widens the electrochemical stability window and suppresses side reactions on both sides. |

Experimental Protocols & Troubleshooting

Protocol 1: Implementing a Fluoroborate-based Electrolyte with Anti-Solvent [1]

This methodology is designed to create a high-performance, durable Zn anode.

  • Electrolyte Preparation:
    • Prepare a hydrous organic electrolyte solution using a this compound salt (e.g., Zn(BF₄)₂) in a water/organic solvent mixture.
    • Introduce an anti-solvent (the specific compound may be proprietary, but common examples in battery research include hydrofluoroethers or other miscible solvents that reduce ion solvation). The role of the anti-solvent is to boost anion-cation coordination, which regulates the hydrolysis of the BF₄⁻ anion and prevents the formation of a thick, uneven SEI.
  • Cell Assembly:
    • Use a standard coin-cell or pouch-cell configuration.
    • Employ a glass fiber separator (e.g., Whatman GF/D) due to its good wettability and mechanical strength.
    • Use Zinc foil as the anode and a suitable cathode (e.g., V₂O₅).
  • Activation & Cycling:
    • The protective ZnF₂-based SEI forms spontaneously during the initial charging cycles.
    • Condition the cell with a few low-current cycles (e.g., 0.05 mA) to ensure stable SEI formation before proceeding to formal testing.

Protocol 2: Using Cs⁺ as an Electrostatic Shielding Additive [5]

This is a simpler additive-based approach to homogenize zinc deposition.

  • Electrolyte Preparation:
    • Start with a standard aqueous electrolyte (e.g., 2 M ZnSO₄).
    • Add Cesium Chloride (CsCl) directly to the electrolyte with a typical concentration of 0.2 M.
  • Cell Assembly:
    • Assemble a Zn|Zn symmetric cell or a Zn|Cu half-cell to specifically study the anode's plating/stripping behavior.
  • Electrochemical Characterization:
    • Use Electrochemical Impedance Spectroscopy (EIS) to measure the charge transfer resistance (Rct) and confirm the lowered desolvation energy barrier with Cs⁺.
    • Perform galvanostatic cycling to test long-term stability at various current densities.

Troubleshooting Common Issues

  • Problem: Rapid capacity fade and high polarization.
    • Potential Cause: Uncontrolled hydrolysis of the fluoroborate anion, leading to a thick and resistive SEI, or excessive consumption of the active electrolyte [1].
    • Solution: Optimize the concentration of the fluoroborate salt and the ratio of anti-solvent. Ensure the hydrolysis is controlled to form a thin, compact SEI.
  • Problem: Dendrites still forming, especially at high current densities.
    • Potential Cause: The electric field at the anode remains highly heterogeneous.
    • Solution: Combine the fluoroborate electrolyte with a cationic additive like Cs⁺. The Cs⁺ can provide an additional electrostatic shielding effect to complement the physical barrier of the SEI [5].
  • Problem: Hydrogen gas evolution is observed.
    • Potential Cause: The electrolyte still contains too many active water molecules.
    • Solution: Consider increasing the salt concentration to create a "water-in-salt" electrolyte or increase the proportion of organic solvent to reduce water activity [2] [3].

Core Mechanisms of Dendrite Suppression

The following diagrams illustrate the primary strategies discussed for preventing zinc dendrite growth.

1. Fluoroborate Electrolyte Mechanism This diagram shows how a regulated ZnF₂-rich SEI layer promotes uniform, dendrite-free zinc deposition.

G cluster_unregulated Unregulated Hydrolysis cluster_regulated Regulated with Anti-Solvent A Zn²⁺ and BF₄⁻ in Electrolyte B Uncontrolled Hydrolysis A->B C Thick, Uneven SEI B->C D Uneven Zn Deposition &Dendrite Growth C->D E Zn²⁺ and BF₄⁻ with Anti-Solvent F Controlled Hydrolysis & Boosted Coordination E->F G Thin, Compact ZnF₂-rich SEI F->G H Uniform, Dendrite-Free Zn Deposition G->H

2. Electrostatic Shielding by Cs⁺ Additives This diagram illustrates how Cs⁺ ions adsorb on dendritic tips to shield them and guide zinc deposition to surrounding areas.

G step1 1. Cs⁺ Ions in Electrolyte step2 2. Cs⁺ Preferentially Adsorbs on High-Curvature Dendrite Tips step3 3. Electrostatic Shielding Redirects Zn²⁺ Deposition step4 4. Result: Smoother, Dendrite-Free Surface Cs Cs⁺ Tip Zn Dendrite Tip Cs->Tip  Adsorbs Zn Zn²⁺ Zn->Tip  Repelled

Key Takeaways for Researchers

  • Synergistic Effects are Promising: The most effective strategy may involve combining multiple approaches. For instance, using a fluoroborate electrolyte to build a robust SEI while also adding a small amount of Cs⁺ to manage the interfacial electric field could yield superior results [1] [5].
  • Characterization is Crucial: To confirm the success of your experiment, utilize techniques like SEM for morphology inspection, XPS to verify the chemical composition of the SEI (specifically looking for ZnF₂), and EIS to monitor interfacial resistance and stability over cycling [4] [1].
  • Consider Asymmetric Designs: For full-cell performance, remember that optimizing the anode electrolyte might not be ideal for the cathode. Asymmetric electrolytes, which use different compositions for the anode and cathode, are a cutting-edge solution to this problem [3].

References

corrosion inhibition zinc anode fluoroborate electrolyte

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Zinc Anode Corrosion Inhibition

The table below summarizes key inhibition strategies identified in recent research, which can be broadly categorized into anode interface engineering and electrolyte engineering.

Strategy Mechanism of Action Key Performance Metrics Recommended Experimental Protocol
Pressurized Recrystallization [1] Fundamentally suppresses dislocation defects in commercial Zn, creating a (002)-oriented texture with millimeter-scale grains. Homogenizes surface potential to suppress galvanic corrosion. Zn half-cell: >2500 h at 10 mA cm⁻²; Coulombic Efficiency: 99.97%; Full cell: 75% capacity retention after 20,000 cycles. Apply high-temperature and high-pressure treatment to commercial Zn foil to induce recrystallization. Characterize grain orientation via XRD and observe grain boundaries via SEM.
Functional Electrolyte Additives [2] Molecules (e.g., ZnABL complex) adsorb tightly onto Zn surface, regulating ion flow and compartmentalizing the surface into micro-corrosion zones. Promotes uniform deposition. Zn||Zn symmetric cell: ~7780 h cycle life; Average Coulombic Efficiency: 99.87%. Synthesize the ZnABL complex via a coordination reaction in solution. Add 1-2% by volume to a 2M ZnSO₄ electrolyte. Confirm adsorption via in-situ ATR-FTIR.
Constructing Artificial Coating Layers [3] A composite layer (e.g., Polypyrrole/rGO) acts as a physical shield, suppressing dendrite growth and side reactions. Improves electrochemical active surface area. Coated Zn||MnO₂ cell: 325 mAh/g initial capacity at 0.5 A/g; 50% capacity retention after 300 cycles. Use cyclic voltammetry (CV) to deposit the coating. Typical protocol: 5 cycles between -1.0 V and +1.0 V (vs. Ag/AgCl) at a scan rate of 5 mV/s.
Combined Superhydrophobic Coating & Inhibitor [4] A superhydrophobic (SHP) alkylphosphonate film physically blocks water, while dissolved inhibitors (e.g., ATPZn) provide secondary protection if the film is damaged. In 1 mM NaCl with 1 mM ATPZn: No visible corrosion for 72 days; contact angle remained >150°. First, create a micro-rough surface on Zn via laser treatment. Then, chemisorb an alkylphosphonate to create the SHP layer. Test in electrolyte with 1 mM dissolved inhibitor.

The following diagram illustrates how these different strategies function to protect the zinc anode.

G cluster_0 Interface Engineering Strategies cluster_1 Electrolyte Engineering Strategies Start Zinc Corrosion Challenges S1 Anode Interface Engineering Start->S1 S2 Electrolyte Engineering Start->S2 SS1 Structural Control (Pressurized Recrystallization) S1->SS1 SS4 Functional Additives (e.g., ZnABL Complex) S2->SS4 M1 Mechanism: Reduces intrinsic defects and homogenizes Zn²⁺ deposition SS1->M1 SS2 Artificial Protective Layers (e.g., PPy/rGO Coating) M2 Mechanism: Physical barrier that shields anode from H₂O/ corrosive species SS2->M2 SS3 Superhydrophobic Films M3 Mechanism: Creates a water- repellent surface to minimize contact SS3->M3 M4 Mechanism: Adsorbs onto anode to regulate ion flow and suppress side reactions SS4->M4 Outcome Superior Zinc Anode Performance M1->Outcome M2->Outcome M3->Outcome M4->Outcome

Experimental Protocols for Key Strategies

For researchers looking to implement these strategies, here are more detailed methodologies based on the published works.

Creating an Artificial Coating Layer (PPy/rGO)

This protocol is adapted from the study on Polypyrrole/reduced Graphene Oxide coating [3].

  • Electrodeposition of Zinc Substrate: Use a two-electrode system with Nickel foam as the cathode and a zinc plate as the anode. Electroplate at a current density of 65 mA/cm² for 10 minutes in a 0.6 M ZnSO₄ solution.
  • Preparation of Coating Solution: Create an aqueous solution containing 2.0 M pyrrole monomer, 0.05 mg/ml Graphene Oxide (GO), and 1.0 mg/ml Sodium Dodecyl Sulfate (SDS). Adjust the pH to 2 using 0.1 M H₂SO₄.
  • Cyclic Voltammetry (CV) Coating: Use a three-electrode system with the Zn-coated Ni foam as the working electrode. Run 5 cycles of CV in the prepared coating solution within a potential window of -1.0 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 5 mV/s.
  • Post-treatment: Wash the coated anode and dry it in a vacuum oven at 60°C for 12 hours.
Utilizing a Functional Electrolyte Additive (ZnABL Complex)

This protocol is based on the innovative use of a keto-enol tautomerism complex [2].

  • Synthesis of ZnABL Complex: The ZnABL complex forms spontaneously through a coordination reaction. Mix α-acetyl-γ-butyrolactone (ABL) with a Zn²⁺-containing solution (e.g., ZnSO₄). The formation is confirmed by a distinct phase separation, where the upper purple layer is the ZnABL complex.
  • Electrolyte Formulation: Add the synthesized ZnABL complex to a baseline 2M ZnSO₄ electrolyte at a volume ratio of 1-2%.
  • Validation of Adsorption: The strong adsorption of ZnABL onto the zinc anode surface can be confirmed using in-situ Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, which will show stable characteristic peaks of ZnABL during electrochemical cycling.

Frequently Asked Questions & Troubleshooting

Q1: My zinc anode is still forming dendrites and failing quickly, even with additives. What could be wrong?

  • A: The problem may be an inconsistent or non-uniform protective layer. Ensure your coating process (like CV deposition) is highly controlled and reproducible. If using an additive, verify its adsorption to the surface. Characterize the coated anode with SEM to check for cracks or incomplete coverage. Also, consider combining strategies, such as using a mildly textured anode with an electrolyte additive, for a synergistic effect [2] [4].

Q2: I observe a lot of gas bubbles on my zinc anode during testing. What is happening?

  • A: This is the Hydrogen Evolution Reaction (HER), a common parasitic side reaction in aqueous zinc systems [5]. It is exacerbated by a locally high pH and a high surface area. Strategies that isolate the zinc surface from water are most effective. You can try:
    • Introducing a more hydrophobic coating [4].
    • Using an additive like ZnABL that forms a dense, protective layer, crowding out water molecules from the anode interface [2].
    • Ensuring your current density during plating is not excessively high.

Q3: None of the sulfate-based inhibitor data is working in my fluoroborate electrolyte. Why?

  • A: This is a critical point. The effectiveness of an inhibitor is highly dependent on the specific anion (SO₄²⁻ vs. BF₄⁻) and the overall solvation structure of the electrolyte [6]. The BF₄⁻ anion may interact differently with the zinc surface and the inhibitor molecules. Your research could fill a genuine gap in knowledge. I suggest using the mechanisms from the sulfate system (e.g., adsorption, grain refinement) as a starting point to screen for new inhibitors that are compatible with fluoroborate chemistry.

I hope this technical overview provides a solid foundation for your work. The field of zinc anode stabilization is advancing rapidly, and adapting these strategies for fluoroborate electrolytes could be a valuable contribution.

References

improving coulombic efficiency zinc fluoroborate based batteries

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Coulombic Efficiency and Zinc Battery Challenges

What is Coulombic Efficiency (CE)? Coulombic Efficiency (CE) is a measure of the charge efficiency by which electrons are transferred in a battery. It is the ratio of the total charge extracted from the battery during discharge to the total charge put into the battery during a full cycle. A high CE is critical for a long battery lifespan [1] [2].

Common Challenges in Zinc-Based Batteries Zinc anodes in aqueous electrolytes face several issues that severely impact CE and stability:

  • Hydrogen Evolution Reaction (HER): A parasitic side reaction where water is reduced to hydrogen gas, consuming electrons that would otherwise be used for plating zinc. This directly lowers CE and can cause dangerous pressure build-up [3].
  • Dendrite Formation: Uneven zinc plating can form needle-like dendrites, which may pierce the separator, cause internal short circuits, and lead to battery failure [4] [3].
  • Corrosion & Passivation: The zinc surface can react with the electrolyte to form insulating byproducts, leading to increased resistance and capacity loss [3].

A Direct Strategy: Solvation Structure Reconstruction

A 2024 study in Nature Communications addresses these challenges through a sophisticated electrolyte design, which is highly relevant even if not explicitly tested on fluoroborate salts. The core idea is the Co-Reconstruction of Anionic and Cationic Solvation Structures (CRACSS) [3].

This strategy uses a multi-component electrolyte (ZGBCP) to simultaneously control the environment around both the zinc cations (Zn²⁺) and the electrolyte anions.

The experimental workflow for implementing and validating this strategy can be summarized as follows:

start Start: Design Multi- Component Electrolyte step1 Electrolyte Fabrication (Zn(BF₄)₂, Glycerol, Boric Acid, Chitosan, Polyacrylamide) start->step1 step2 In-Situ Reactions: Esterification, Protonation, Polymerization step1->step2 step3 Form Dual Cross- Linking Network step2->step3 step4 Characterize Electrolyte Properties step3->step4 step5 Theoretical Analysis: DFT & MD Simulations step4->step5 Understand mechanism step6 Assemble & Test Zn Symmetric Cells step4->step6 Validate performance end Validate CRACSS Strategy step5->end Confirm solvation structure change step7 Evaluate Full Battery Performance step6->step7 step7->end Confirm wide temp. range & long life

Key Properties and Outcomes of the ZGBCP Electrolyte:

Property/Aspect Outcome with ZGBCP Electrolyte Significance
Ionic Conductivity 28.7 mS cm⁻¹ at 20°C [3] Ensures minimal resistance, similar to aqueous electrolytes.
Zn²⁺ Transference No. (t₍Zn²⁺₎) 0.82 [3] Promotes uniform zinc plating, suppressing dendrites.
Interfacial Adhesion 8.9 kPa adhesion force [3] Creates intimate contact with electrode, improving stability.
Performance Ultralow polarization (268 mV at 30 mA cm⁻²); Stable cycling >3000 h [3] Demonstrates effectiveness in real-world operation.
Operating Temp. -50 °C to +100 °C [3] Confords exceptional stability for practical applications.

Frequently Asked Questions for Researchers

Q1: What is a typical CE value for zinc-based batteries, and what should I target? While lead-acid batteries have a CE of ~90%, you should aim for values as high as possible. The ZGBCP electrolyte strategy enables stable long-term cycling, which is indicative of high CE, though an exact percentage is not specified in the source [1] [3]. For context, lithium-ion batteries can exceed 99.5% [1].

Q2: My zinc battery experiences rapid capacity fade. What is the most likely cause? The most common causes are the parasitic Hydrogen Evolution Reaction (HER) and dendrite formation at the zinc anode [4] [3]. These side reactions consume active materials and degrade the electrode-electrolyte interface. The CRACSS strategy is specifically designed to mitigate these issues.

Q3: Are there other advanced strategies beyond electrolyte engineering? Yes. A 2024 paper in Advanced Materials proposes a universal Coulombic Efficiency Compensation Strategy using an Oxygen Evolution Reaction (OER) process to counteract the OH⁻ ions generated by HER. This can be implemented directly on the electrode or in an external catalytic reactor, offering another innovative approach to maintaining CE [5].

How to Proceed Further

The search results indicate that the specific combination of zinc fluoroborate (Zn(BF₄)₂) electrolytes with advanced stabilization strategies is a cutting-edge area of research.

  • For Your Experiments: The CRACSS strategy [3] provides a strong, experimentally validated framework. You can use it as a blueprint, exploring similar multi-component additives to reconstruct the solvation structure in your Zn(BF₄)₂-based system.
  • For a Deeper Dive: I recommend you conduct a more targeted literature search using academic databases. Key search terms could be: "this compound electrolyte," "Zn(BF₄)₂ solvation structure," and "anionic solvation reconstruction zinc battery." This will help locate studies that build directly upon the work I've found.

References

optimizing zinc fluoroborate synthesis yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide: Low Yield & Purity

This guide helps you diagnose and fix the most common problems in zinc fluoroborate synthesis.

Problem Possible Causes Recommended Solutions
Low Product Yield Non-optimal reactant molar ratio; Insufficient reaction time; Inefficient solid purification [1]. Use a B/ZnF₂ molar ratio of 0.8 (mechanochemical) or ZnO/HBF₄ of 1:3 (wet method); Extend ball milling to 3000 min (mechanochemical) or stirring to 90 min (wet method) [1] [2].
Low Product Purity By-product formation; Ineffective separation from excess reactants [1] [3]. Implement a water extraction and purification step; Use an Agitated Nutsche Filter Dryer (ANFD) for integrated washing, filtering, and drying [1] [3].
Inconsistent Results Improper temperature control; Inadequate agitation [2] [3]. Maintain precise temperature control (e.g., 90°C for wet method); Ensure consistent agitator speed (wet method) or ball milling efficiency (mechanochemical) [2].

Frequently Asked Questions (FAQs)

Synthesis & Optimization

Q1: What are the primary synthesis methods for this compound? Two main methods are documented in recent research:

  • Wet Chemical Synthesis: This is the most common method. It involves reacting fluoroboric acid (HBF₄) with zinc oxide (ZnO) in an aqueous solution with heating and stirring [4] [2]. The product is then cooled, filtered, purified, and dried [4].
  • Mechanochemical Synthesis: This solid-state method uses a high-energy ball mill to react zinc fluoride (ZnF₂) with boron (B) directly [1]. The product mixture requires subsequent water extraction to isolate the this compound [1].

Q2: What are the optimal conditions to maximize yield and purity? The optimal parameters differ by method. The table below summarizes key findings from recent studies.

Parameter Wet Chemical Method [2] Mechanochemical Method [1]
Reactant Molar Ratio nZnO/nHBF₄ = 1:3 B/ZnF₂ = 0.8
Temperature 90 °C Not Specified (Room Temp presumed)
Reaction Time 90 minutes 3000 minutes (ball milling)
Reported Yield ~97% Maximum yield at above conditions (83% pure before purification)
Reported Purity ~98% 83% pure (before purification)

Q3: How can I purify the synthesized this compound? Purification is critical, especially for the mechanochemical method.

  • For the wet method, standard procedures include filtration followed by drying [2].
  • For the mechanochemical method, a water extraction step is essential after the ball milling is complete. This separates the soluble this compound from unreacted starting materials and side products [1]. Using advanced equipment like an Agitated Nutsche Filter Dryer (ANFD) can combine solid-liquid separation, product washing, and efficient drying in a single unit, minimizing product loss and improving purity [3].
Characterization & Application

Q4: How is this compound characterized? Common analytical techniques to confirm the identity and purity of your product include:

  • FT-IR Spectroscopy: To identify functional groups and B-F bonds [1] [2].
  • X-ray Diffraction (XRD): To determine the crystallinity of the sample [2].
  • Ion-Selective Electrode: To quantitatively analyze the BF₄⁻ ion concentration [1] [2].
  • SEM/EDX and TEM: To study the morphology and elemental composition of the particles [1].

Q5: What are the key industrial applications driving the demand for this compound? this compound is valued for its unique properties in several industries [5] [6] [4]:

  • Metal Surface Treatment: As a catalyst in electroplating and metal finishing to provide corrosion resistance and improved adhesion.
  • Flux Agent: In soldering and brazing to remove oxides and ensure strong metal joints.
  • Flame Retardant: For textiles like cotton, significantly increasing the Limiting Oxygen Index (LOI) [2].
  • Battery Technology: As an electrolyte salt in advanced zinc-ion batteries to form a stable solid-electrolyte interphase (SEI) and suppress dendrite growth [7].

Experimental Workflow Diagrams

The following diagrams outline the core steps for the two primary synthesis methods, highlighting the critical control points for optimization.

Wet Chemical Synthesis Workflow

Start Start Wet Method Step1 Mix ZnO and HBF₄ in aqueous solution Start->Step1 Step2 Heat to 90°C with stirring Step1->Step2 Param1 Critical Parameter: Molar Ratio nZnO/nHBF₄ = 1:3 Step1->Param1 Step3 React for 90 min Step2->Step3 Param2 Critical Parameter: Temperature = 90°C Step2->Param2 Step4 Cool reaction mixture Step3->Step4 Param3 Critical Parameter: Reaction Time = 90 min Step3->Param3 Step5 Filter the product Step4->Step5 Step6 Purify and dry Step5->Step6 End This compound Step6->End

Mechanochemical Synthesis Workflow

Start Start Mechanochemical Method Step1 Load ZnF₂ and B into ball mill Start->Step1 Step2 Mill for 3000 min Step1->Step2 Param1 Critical Parameter: Molar Ratio B/ZnF₂ = 0.8 Step1->Param1 Step3 Water extraction of product Step2->Step3 Param2 Critical Parameter: Milling Time = 3000 min Step2->Param2 Step4 Filter and dry Step3->Step4 Param3 Key for Purity: Purification is essential Step3->Param3 End This compound Step4->End

References

controlling Zn2+ ion flux with fluoroborate additives

Author: Smolecule Technical Support Team. Date: February 2026

Advanced Strategies for Regulating Zn²⁺ Ion Flux

The following table summarizes the core principles, materials, and key outcomes of several cutting-edge approaches.

Strategy Core Mechanism / Material Key Experimental Findings Performance Improvement

| Mitigating Ion Vortex [1] | LAPONITE coating on anode. Separated charge centers break up Zn²⁺-SO₄²⁻ contact ion pairs (CIPs) to suppress chaotic ion flux vortices. [1] | - In-situ X-ray CT: Revealed dense, vertically aligned Zn growth. [1]

  • CFD Simulations: Showed homogenized Zn²⁺ flux (RSS value of 11.82 vs. 40.71 on bare Zn). [1]
  • XPS/XRD/TOF-SIMS: Confirmed spatial separation of Zn²⁺ and SO₄²⁻. [1] | - Symmetrical Cell: Stable for 100 cycles. [1]
  • Zn²⁺ Transference No.: Increased to 0.82 (from 0.33 on bare Zn). [1] | | Work Function Chemistry [2] [3] | Niobium Nitride (NbN) on separator. Lower work function materials redistribute Zn²⁺ flux and repel SO₄²⁻. [2] [3] | - Density Functional Theory (DFT): Revealed lower work function enhances Zn²⁺ flux reconstruction. [2] [3]
  • XRD: Showed promotion of (002) crystal plane orientation for horizontal growth. [3] | - Symmetrical Cell: ~3000 h cycle life. [3]
  • Full Cell: 85.3% capacity retention after 4000 cycles. [3] | | Cation-Selective Skeletons [4] | Amorphous Na₂Zn₂(TeO₃)₃ (ANZT) artificial layer. Anionic framework repels SO₄²⁻ and I₃⁻, allowing selective Zn²⁺ transport. [4] | - XRD/DSC: Confirmed amorphous structure with broadened ion channels. [4]
  • Electrochemical Tests: Demonstrated effective blockage of polyiodide shuttling. [4] | - Symmetrical Cell: 2790 h cycle life at 1 mA cm⁻². [4]
  • Zn|Cu Cell: 99.6% Coulombic Efficiency. [4] | | Bifunctional Ion Redistribution [5] | Graphitic Carbon Nitride (g-C₃N₄) on separator. Coordinates with Zn²⁺ via abundant nitrogen species to guide ion flux. [5] | - Material Characterization: Confirmed 2D nanosheet structure. [5]
  • Electrochemical Analysis: Showed uniform Zn deposition. [5] | - Symmetrical Cell: 700 h lifespan (vs. 64 h for control). [5]
  • Full Cell: 280 mAh g⁻¹ at 1C after 400 cycles. [5] |

Detailed Experimental Protocol: LAPONITE Coating

To provide a concrete example for a troubleshooting guide, here is a detailed methodology for implementing and verifying the LAPONITE coating strategy, as described in the research [1].

1. Coating Preparation and Application

  • Material: Use commercially available LAPONITE, composition Na₀.₂(Mg,Li)₃Si₄O₁₀(OH)₂·4H₂O [1].
  • Slurry Preparation: Prepare a slurry of LAPONITE powder with a binder (e.g., PVDF) and a solvent.
  • Coating: Apply the slurry uniformly onto a Zinc foil using a doctor blade or similar coating technique.
  • Drying: Dry the coated foil (LAPO@Zn) under vacuum at a moderate temperature (e.g., 60°C) to remove the solvent.

2. Material and Electrochemical Characterization The following workflow outlines the key steps to validate the coating's effectiveness.

cluster_char Material Characterization cluster_electro Electrochemical Validation Start Start: Prepared LAPO@Zn Anode CharGroup Material Characterization Start->CharGroup ElectroGroup Electrochemical Validation CharGroup->ElectroGroup AFM AFM/KPFM End Outcome: Mechanism Confirmed ElectroGroup->End EIS EIS at various temperatures XPS XPS XRD XRD SIMS TOF-SIMS SymCell Zn//Zn Symmetrical Cell Cycling CFD CFD Simulation of Ion Flux

Suggested FAQs for a Technical Support Center

Based on the general challenges in Zn²⁺ flux control, here are potential FAQs.

  • Q: My zinc-metal battery cells are short-cycling due to dendrite formation. What is a fundamental cause beyond uneven deposition?

    • A: Recent research points to "ion flux vortices" as a key issue. These are chaotic, swirling ion flows near the electrode surface, driven by the behavior of Zn²⁺-SO₄²⁻ contact ion pairs (CIPs). These vortices concentrate deposition at specific points, accelerating dendrite growth [1].
  • Q: How can I physically verify that a new coating or additive is effectively guiding Zn²⁺ deposition?

    • A: Beyond standard SEM, you can use In-situ X-ray Computed Tomography (CT). This technique non-destructively visualizes the internal 3D structure of the zinc deposit over time, allowing you to see if growth is dense and aligned, rather than dendritic [1].
  • Q: I am developing Zinc-Iodine batteries. How can I protect the zinc anode from the shuttling of I₃⁻ ions?

    • A: Constructing a cation-selective artificial layer on the anode is an effective strategy. As shown with an amorphous Na₂Zn₂(TeO₃)₃ layer, an anionic skeleton can repel I₃⁻ and SO₄²⁻ anions while allowing rapid transport of Zn²⁺ cations, thus suppressing shuttling and corrosion [4].

How to Proceed with Fluoroborate Additives

Since the specific information you requested was not found, here are suggestions for your continued research:

  • Refine Your Search: Try searching specialized scientific databases like Scopus or Web of Science using keywords like "fluoroborate electrolyte additive zinc ion battery" or "BF₄⁻ additive Zn dendrite suppression".
  • Consult Related Literature: Look for review articles on electrolyte engineering for zinc-ion batteries [6]. They may contain sections or references discussing fluoroborate salts.
  • Mechanistic Analogy: Use the strategies above as a guide. If testing fluoroborates, you could design experiments to see if they function by breaking up CIPs (like LAPONITE), forming a cation-selective interface (like ANZT), or altering the Zn²⁺ solvation structure.

References

zinc fluoroborate electrolyte pH stability and control

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Question Answer
What is the inherent pH challenge with Zn(BF₄)₂ electrolytes? Aqueous Zn(BF₄)₂ solutions are highly acidic, with a pH often below 1 for a 2M concentration [1]. This low pH significantly reduces the hydrogen evolution reaction (HER) overpotential, leading to violent gas release, corrosion, and poor cycling stability [1].
How can pH stability be controlled? Primary strategies include using non-aqueous co-solvents (e.g., Vinylene Carbonate) to reshape the solvation structure and reduce free water [1], and employing multifunctional pH-buffering additives (e.g., BT molecule) that can stabilize the pH around 5.9 [2].
What are the performance targets for a stable system? With proper electrolyte design, targets can include: Zn|Zn symmetric cell cycling for >2200 hours [1], and full cells (e.g., Zn|MnO₂) retaining >85% capacity after 1300 cycles [1] or 93% capacity after 900 cycles with advanced electrolyte systems [3].

Troubleshooting Guide

Problem Possible Causes Solution / Mitigation Strategy
Rapid Hydrogen Evolution Electrolyte pH is too low, high water activity [1]. Introduce a pH-buffering additive or switch to a hydrous organic electrolyte formula to reduce free water molecules [1].
Severe Zinc Corrosion Acidic environment and parasitic side reactions [1] [4]. Reform the Electric Double Layer (EDL) using additives that adsorb onto the zinc surface, forming a protective layer [2].
Zinc Dendrite Formation Ununiform zinc deposition and unstable solid electrolyte interphase (SEI) [4]. Promote the formation of a robust, Zn²⁺-conducting SEI. An SEI rich in ZnF₂ and ZnCO₃ has been shown to enable dense, dendrite-free deposition [1].
Low Coulombic Efficiency Irreversible side reactions (HER, corrosion) consuming Zn and electrolyte [4]. Broaden the electrochemical stability window of the electrolyte by adjusting the solvation structure, for instance, by using a concentrated or dual-salt electrolyte [3] [4].
Cathode Material Dissolution Unstable cathode-electrolyte interface, especially in acidic conditions. Apply an asymmetric electrolyte design. Use a cathode-side electrolyte tailored to protect the cathode material, while the anode-side electrolyte protects the zinc metal [4].

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the guides.

Protocol: Formulating a Zn(BF₄)₂-based Hydrous Organic Electrolyte

This protocol is adapted from a study demonstrating highly reversible zinc metal anodes [1].

  • Objective: To prepare a non-aqueous electrolyte that inhibits water-induced side reactions and forms a protective SEI.

  • Materials:

    • Zinc fluoroborate hydrate salt (Zn(BF₄)₂·xH₂O)
    • Anhydrous Vinylene Carbonate (VC) solvent
    • Argon-filled glovebox (O₂ & H₂O < 0.1 ppm)
    • Magnetic stirrer and vial
  • Procedure:

    • Inside the argon-filled glovebox, weigh the desired amount of Zn(BF₄)₂·xH₂O salt to achieve a 2 M concentration.
    • Transfer the salt to a clean, dry vial.
    • Add the calculated volume of anhydrous VC solvent to the vial.
    • Cap the vial and stir the mixture vigorously on a magnetic stirrer at room temperature until a clear, transparent solution is obtained. The dissolution process may take several hours.
    • The final electrolyte is denoted as ZnBF-VC and should be stored in the glovebox. Its water content is precisely defined by the hydrate salt.
  • Key Characterization:

    • Solvation Structure: Use FT-IR and Raman spectroscopy to confirm the formation of a new solvation sheath, such as [Zn(H₂O)₂(VC)₄]²⁺ [1].
    • SEI Analysis: Employ X-ray Photoelectron Spectroscopy (XPS) to verify the presence of a protective SEI rich in ZnF₂ and ZnCO₃ [1].
Protocol: Implementing a Multifunctional pH-Buffering Additive

This protocol is based on research using the BT molecule (bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane) for pH control [2].

  • Objective: To stabilize electrolyte pH and suppress HER through molecular design.

  • Materials:

    • Base electrolyte (e.g., 2M ZnSO₄, denoted as ZSO)
    • BT additive
    • Standard pH meter
  • Procedure:

    • Prepare your standard aqueous zinc electrolyte (e.g., ZSO).
    • Measure and record its initial pH.
    • Add the BT additive to the electrolyte at an optimal concentration (e.g., creating a "BT-3" electrolyte as referenced in the study [2]).
    • Stir until fully dissolved.
    • Measure the pH again. The addition of BT should increase the pH to around 5.9, which is within its effective buffering zone [2].
  • Key Characterization:

    • Electrochemical Stability: Perform Linear Sweep Voltammetry (LSV) to show an increased HER onset potential (e.g., shifted to -1.107 V vs. Ag/AgCl with BT) [2].
    • Cycling Performance: Assemble Zn|Zn symmetric cells and Zn|MnO₂ full cells to demonstrate extended cycle life (>2700 cycles and >600 cycles, respectively, as reported) [2].

Experimental Workflow & Stabilization Mechanisms

The following diagrams summarize the core experimental and stabilization concepts.

Electrolyte Formulation & Testing Workflow

Start Start: Define Electrolyte Stabilization Goal A1 Select Base System: Zn(BF₄)₂ or ZnSO₄ Start->A1 A2 Choose Stabilization Method A1->A2 A3a Formulate Hydrous Organic Electrolyte (e.g., with VC) A2->A3a Non-aqueous route A3b Add pH-Buffering Agent (e.g., BT molecule) A2->A3b Aqueous additive route A4 Prepare Electrolyte in Inert Atmosphere A3a->A4 A3b->A4 A5 Physicochemical Characterization (FT-IR, Raman, pH) A4->A5 A6 Electrochemical Cell Assembly (Symmetric/Full Cell) A5->A6 A7 Performance Evaluation (Cycling, EIS, LSV) A6->A7 A8 Post-Mortem Analysis (SEM, XPS) A7->A8 End End: Draw Conclusions A8->End

How pH Stabilizers Protect the Zinc Anode

BT Additive (e.g., BT) Enters Electrolyte M1 1. Bulk pH Increase Raises HER Overpotential BT->M1 M2 2. Anode Surface Adsorption Reshapes Electric Double Layer (EDL) M1->M2 M3 3. Solvation Shell Modification Replaces H₂O in Zn²⁺ solvation sheath M2->M3 M4 4. In-Situ SEI Formation Decomposes to form protective layer (e.g., ZnF₂) M3->M4 Outcome Outcome: Stabilized Anode - Suppressed HER & Corrosion - Dense, Dendrite-free Deposition M4->Outcome

References

enhancing cycling lifespan zinc batteries with Zn(BF4)2

Author: Smolecule Technical Support Team. Date: February 2026

Performance & Composition Summary

The table below summarizes the core electrolyte formulation and its exceptional performance metrics as reported in recent studies.

Electrolyte Component Function & Mechanism Reported Performance Outcome
Zn(BF₄)₂ (2M) Primary zinc salt; provides Zn²⁺ ions for shuttling. High ionic conductivity; foundation for the electrolyte system [1].

| PVDF-HFP (Polyvinylidene fluoride-co-hexafluoropropylene) | Polymer matrix; provides mechanical stability and facilitates ion transport [1]. | Forms a flexible, solid-like framework. | | PEO (5%) (Poly(ethylene oxide)) | Co-polymer additive; enhances ion dissociation and transport within the polymer matrix [1]. | Improves overall ionic conductivity. | | [EMIM]BF₄ (1-ethyl-3-methylimidazolium tetrafluoroborate) | Ionic liquid; modulates solvation structure, suppresses water activity, and widens electrochemical window [1]. | Inhibits dendrite growth and water-induced side reactions. | | Composite Electrolyte (PHP-ILZE) | The final integrated system: PVDF-HFP + PEO + Ionic Liquid Zinc Electrolyte [1]. | • ~100% Coulombic Efficiency for 3,000 cycles (1,500 hours) at 2 mA cm⁻² [1]. • Enables hydrogen-free, dendrite-free zinc plating/stripping [1]. • Effectively suppresses oxygen-induced corrosion and passivation [1]. |

Experimental Protocol: Fabricating PHP-ILZE Electrolyte

This section provides a detailed methodology for synthesizing the high-performance PHP-ILZE solid-state electrolyte, adapted from the research [1].

1. Solution Preparation - Polymer Solution: Dissolve PVDF-HFP and a 5% weight ratio of PEO relative to PVDF-HFP in a suitable anhydrous solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or acetone). Stir vigorously at 40-50°C until a clear, homogeneous solution is obtained. - Ionic Liquid Zinc Electrolyte (ILZE): In a separate vial, prepare a 2 M solution of Zn(BF₄)₂ in the [EMIM]BF₄ ionic liquid. Ensure the mixture is stirred thoroughly until the salt is completely dissolved.

2. Electrolyte Casting & Solvent Evaporation - Slowly pour the ILZE solution into the polymer solution under constant stirring to achieve a uniform mixture. - Cast the final mixture onto a clean glass or PTFE plate using a doctor blade to control the thickness. - Allow the solvent to evaporate slowly at room temperature for 12 hours, followed by vacuum drying at 60°C for 24 hours to remove any residual solvent, resulting in a free-standing solid polymer electrolyte film.

3. Cell Assembly - For symmetric Zn/Zn cell testing, assemble a coin cell with two zinc foil electrodes and the prepared PHP-ILZE film as the electrolyte separator. - For full battery testing, assemble a cell using a zinc anode (e.g., modified Zn foil or nanostructured Zn), the PHP-ILZE electrolyte, and your chosen cathode material (e.g., V₂O₅, MnO₂).

The following workflow diagram outlines the key stages of the experimental process for creating and validating the electrolyte.

G start Start Experiment step1 Solution Preparation (PVDF-HFP + PEO in solvent & Zn(BF₄)₂ in [EMIM]BF₄) start->step1 step2 Electrolyte Casting (Mix solutions, cast film, dry under vacuum) step1->step2 step3 Cell Assembly (Symmetric Zn||Zn or Full Zn||Cathode cell) step2->step3 step4 Electrochemical Testing (Plating/Stripping, CE, Long-term cycling) step3->step4 step5 Post-Mortem Analysis (SEM for dendrites, XPS for SEI) step4->step5 end Analyze Data & Validate step5->end

Troubleshooting Common Experimental Issues

Problem: Low Coulombic Efficiency in Initial Cycles

  • Potential Cause: Incomplete drying of the electrolyte film, leading to residual solvent that participates in unwanted side reactions.
  • Solution: Ensure thorough vacuum drying. Extend the drying time and confirm the weight of the film stabilizes before cell assembly [1].

Problem: High Interface Resistance

  • Potential Cause: Poor contact between the solid electrolyte and the rigid zinc anode.
  • Solution: Apply slight pressure during cell assembly. Alternatively, consider developing a gel polymer electrolyte (GPE) by incorporating a minimal amount of plasticizer to improve interfacial contact [2].

Problem: Zinc Dendrite Formation (Observed via Post-Test SEM)

  • Potential Cause: Inhomogeneous ion flux due to non-uniform electrolyte structure or current hotspots.
  • Solution: Verify the homogeneity of the cast film. Introducing a functional coating on the Zn anode (e.g., a covalent organic framework as in other studies) can guide uniform zinc deposition and is a recommended complementary strategy [3].

Key Mechanisms & Advanced Concepts

To deepen your understanding and guide further optimization, consider these core mechanisms:

  • Solvation Structure Modulation: The [EMIM]⁺ cations and BF₄⁻ anions effectively break the original Zn²⁺ solvation sheath, reducing the number of active water molecules. This directly suppresses hydrogen evolution reaction (HER) and prevents corrosive reactions at the anode [1].
  • Stable Interface Formation: This electrolyte system promotes the in-situ formation of a robust, fluorine-rich Solid Electrolyte Interphase (SEI) on the zinc anode. This SEI is ionically conductive but electronically insulating, further protecting the zinc surface and enabling uniform plating/stripping [2] [1].
  • Synergistic Effect: The combination of the polymer matrix (mechanical strength), ionic liquid (electrochemical stability), and zinc salt (ion supply) creates a synergistic effect that a single-component additive cannot achieve.

The following diagram illustrates how the PHP-ILZE electrolyte functions at the molecular level to achieve stability.

G Problem Problem: Aqueous Electrolyte Cause1 Active H₂O in solvation shell Problem->Cause1 Cause2 Uncontrolled Zn deposition Problem->Cause2 Effect1 H₂ Gas Evolution & Corrosion Cause1->Effect1 Effect2 Dendrite Growth & Short Circuit Cause2->Effect2 Solution Solution: PHP-ILZE Electrolyte Mech1 Ionic Liquid breaks H₂O solvation Solution->Mech1 Mech2 Promotes F-rich SEI formation Solution->Mech2 Result1 Suppressed H₂ Evolution Mech1->Result1 Result2 Dendrite-Free Zn Plating Mech2->Result2

I hope this technical support guide provides a strong foundation for your experiments. The integration of Zn(BF₄)₂ into a composite polymer/ionic liquid system appears to be a highly effective pathway toward achieving the long cycling lifespans required for next-generation energy storage.

References

troubleshooting zinc anode passivation in fluoroborate systems

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Understanding Zinc Anode Passivation

  • Q1: What is zinc anode passivation? Passivation is the formation of a resistive layer (often zinc oxide or zinc hydroxide) on the anode's surface [1] [2]. This layer increases interfacial resistance, impedes zinc ion transport, and leads to voltage hysteresis and rapid capacity fade.

  • Q2: What causes passivation in aqueous zinc-ion batteries? Passivation is directly linked to the instability of zinc in aqueous electrolytes. Key factors include:

    • High Reactivity of Zinc: The zinc anode undergoes chemical corrosion in water, reacting with water molecules [2] [3].
    • Parasitic Reactions: The hydrogen evolution reaction (HER) increases the local pH near the anode surface, facilitating the precipitation of insoluble zinc salts (e.g., Zn(OH)₂) which dehydrate to form ZnO [4] [2].
    • Electric Field Effects: Research shows that the electric field during battery cycling can intensify the heterogeneity of zinc dissolution and deposition, triggering the formation of uneven passivation layers [4].
  • Q3: Are there system-specific factors that influence passivation? Yes. While the core chemistry is similar, the specific anions and cations in your electrolyte can influence the rate and nature of passivation. For instance, the pH buffering capacity and the tendency of salts to form insoluble byproducts on the zinc surface are critical. The search results did not yield specific studies on fluoroborate systems, so investigating the reactivity of the BF₄⁻ anion with zinc and its hydrolysis products would be a crucial area for your experimental work.

Troubleshooting Guide: Mitigating Passivation

The following strategies, derived from recent literature, can be systematically tested to suppress passivation. The table below summarizes the core approaches.

Strategy Mechanism of Action Key Performance Metrics Reported in Literature
Anode Surface Coating Creates a physical barrier to isolate the zinc from bulk electrolyte, suppressing parasitic reactions [5] [6]. ZnF₂/In coating: Symmetric cell cycle life >2800 h [5]. SnOₓ coating: Patent-pending for corrosion & HER suppression [6].
Electrolyte Additives Modifies the electrode/electrolyte interface to retard corrosion and regulate ion flux [4]. SPP additive: Symmetric cell cycle life of 1300 h at high capacity; full cell retained 138.9 mAh g⁻¹ after 20,000 cycles [4].
Electrolyte Engineering Alters the solvation structure of Zn²⁺ ions to reduce free water activity and enhance thermodynamic stability [2]. "Water-in-Salt" Electrolyte (WiSE): Converts water clusters to cation solvation sheaths, strengthening O-H bonds in water [2].
Anode Structure Design 3D hosts or patterned anodes lower local current density and promote uniform electric field distribution for even deposition [7]. 3D Zn anodes: Larger surface area reduces dendrite formation and local current density [7].

The logical relationship between the failure mechanisms and these mitigation strategies can be visualized in the following workflow.

G A Zinc Anode Passivation B Root Causes A->B F Consequences A->F I Mitigation Strategies A->I C Chemical Corrosion B->C D Hydrogen Evolution (HER) B->D E Uneven Electric Field B->E G High Interfacial Resistance F->G H Capacity Fade & Failure F->H J Anode Surface Coating I->J K Electrolyte Additives I->K L Electrolyte Engineering I->L M Anode Structure Design I->M

Diagram: Troubleshooting Logic for Zinc Anode Passivation. This chart outlines the primary causes and consequences of passivation, leading to the main strategic approaches for mitigation.

Experimental Protocols for Investigation

Here are detailed methodologies for key experiments you can perform to diagnose and address passivation in your system.

1. Protocol: Constructing and Testing a Coated Zinc Anode

This protocol is based on the "leveling-shielding" strategy reported in a 2025 study [5].

  • Objective: To fabricate a ZnF₂@In@Zn composite anode and evaluate its performance against passivation and dendrite growth.
  • Materials: Zinc foil, Indium (In) metal, solution for ZnF₂ formation (e.g., dilute HF or NH₄F solution), cell components (cathode, separator, electrolyte).
  • Steps:
    • Surface Preparation: Clean the zinc foil with dilute acid (e.g., 0.1M H₂SO₄) and ethanol to remove native oxides and organic contaminants. Dry under vacuum.
    • Indium Layer Deposition: Deposit a thin, uniform layer of indium onto the zinc surface. This can be achieved via thermal evaporation, electroplating, or mechanical rolling. The indium layer acts as a leveling agent and induces uniform zinc deposition.
    • ZnF₂ Layer Formation: Immerse the In-coated zinc anode into a solution that facilitates the formation of a ZnF₂ layer. This must be done under controlled conditions (concentration, time, temperature) to grow a consistent and adherent layer. The ZnF₂ layer acts as a shield, inhibiting corrosion and aiding in de-solvation.
    • Electrochemical Testing: Assemble symmetric cells (ZnF₂@In@Zn // ZnF₂@In@Zn) and full cells with a suitable cathode (e.g., NH₄V₄O₁₀).
    • Key Metrics:
      • Cycling Life: Test symmetric cells at 5 mA cm⁻² and 2 mAh cm⁻² to assess long-term stability.
      • Interfacial Impedance: Use Electrochemical Impedance Spectroscopy (EIS) to measure the interfacial resistance. The target is an ultra-low impedance of <10 Ω [5].
      • Polarization Voltage: Monitor the voltage gap during stripping/plating; a low polarization (e.g., ~21.8 mV) indicates minimal resistance.

2. Protocol: Evaluating Passivation-Inhibiting Electrolyte Additives

This protocol is inspired by the use of (1-(3-sulphonatopropyl)pyridinium) - SPP as a "corrosion-retarding" additive [4].

  • Objective: To determine the effectiveness of an organic additive in forming a protective interface and suppressing passivation.
  • Materials: Your standard fluoroborate electrolyte, the SPP additive or similar molecule, zinc foil, glass fiber separators, coin cell parts.
  • Steps:
    • Electrolyte Preparation: Prepare your standard fluoroborate electrolyte. Then, add a small, controlled concentration (e.g., 0.1-1.0 wt%) of the SPP additive. Ensure it is fully dissolved.
    • Cell Assembly: Assemble Zn//Zn symmetric cells using both the baseline electrolyte and the additive-containing electrolyte.
    • Passivation Observation Test:
      • Open Circuit Potential (OCP) Monitoring: Measure the OCP of zinc symmetric cells over time (e.g., 24-48 hours). A more stable OCP in the additive-containing cell suggests suppressed corrosion and passivation.
      • Linear Polarization Resistance (LPR): Perform LPR measurements to calculate the corrosion current. A lower corrosion current indicates better protection.
    • Cycling Performance: Cycle the symmetric cells at a moderate current density and areal capacity. Analyze the voltage profiles for increasing polarization, which is a sign of passivation layer buildup.
    • Post-Mortem Analysis: After cycling, disassemble the cells in an inert atmosphere. Examine the zinc anode surface using SEM for morphological changes and XRD to identify the crystalline phases (e.g., ZnO) present on the surface.

Key Considerations for Your Research

  • Start with Diagnostics: Before applying solutions, use EIS and post-cycled surface analysis (SEM/EDS/XPS) to confirm that passivation is your primary failure mode and to characterize the chemical composition of the passivation layer in your specific fluoroborate system.
  • Combination Strategies: The most effective approach often involves combining strategies, such as using a modified electrolyte with a coated or 3D-structured anode [7].
  • Knowledge Gap on Fluoroborates: The lack of specific data on fluoroborate electrolytes presents a research opportunity. You may need to systematically compare the passivation behavior in your system with more common systems (e.g., ZnSO₄, Zn(CF₃SO₃)₂) to establish a baseline.

References

optimizing reactant mole ratio for zinc fluoroborate synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Optimization Data

The table below summarizes the key finding from a published synthesis of zinc fluoroborate via a mechanochemical reaction [1].

Parameter Optimal Value / Condition Outcome
Reactant Mole Ratio (B/ZnF₂) 0.8 molar ratio Maximum product yield [1]
Reaction Duration 3000 minutes Required for maximum yield at optimal ratio [1]
Purification Method Extraction with water Produced 83% pure this compound [1]

Troubleshooting Guide for Synthesis

Here are solutions to common problems you might encounter during the synthesis, based on the experimental data.

  • Problem: Low Product Yield

    • Potential Cause: Incorrect reactant mole ratio.
    • Solution: Systematically test mole ratios of Boron to Zinc Fluoride (ZnF₂) around 0.8:1. Using a ratio that is too high or too low will leave one reactant in excess and limit the formation of the product [2] [3] [4].
    • Verification: Ensure you are calculating and measuring the masses of reactants accurately based on their molar masses and the desired mole ratio [5].
  • Problem: Low Product Purity

    • Potential Cause: The presence of unreacted starting materials or side products in the final sample.
    • Solution: Implement a water extraction step as a purification method after the mechanochemical reaction is complete. This step was crucial for achieving 83% purity in the referenced study [1].
  • Problem: Incomplete Reaction

    • Potential Cause: Insufficient milling time.
    • Solution: Extend the ball milling duration. The referenced study found that a reaction time of 3000 minutes was necessary to achieve the maximum yield at the optimal mole ratio [1].

Frequently Asked Questions (FAQs)

Q1: What is a mole ratio and why is it critical for this synthesis? A1: A mole ratio is the proportion of reactants and products in a balanced chemical equation, derived from their stoichiometric coefficients [2] [6] [4]. It is critical because using the correct ratio ensures that all reactants are fully consumed, maximizing the yield of your desired product (this compound) and minimizing waste [2] [3]. An incorrect ratio leads to excess reactants and a lower yield.

Q2: How do I calculate the mass of reactants needed for a specific mole ratio? A2: To calculate the required mass:

  • Choose your desired number of moles of one reactant (e.g., ZnF₂).
  • Use the mole ratio (e.g., B/ZnF₂ = 0.8:1) to find the moles of the other reactant (Boron) needed [2] [5].
  • Convert the moles of each reactant to grams using their molar mass: mass (g) = moles × molar mass (g/mol) [5].

Q3: What is the role of the purification step, and why is water used? A3: The purification step separates the target product, this compound, from unreacted solids and other impurities formed during the mechanochemical reaction. Water is used for extraction because this compound is soluble in water, while the by-products and excess reactants like boron are not, allowing for effective separation and purification [1].

Q4: How can I confirm the identity and purity of my synthesized product? A4: The referenced study used several characterization techniques:

  • FT-IR Spectroscopy: To identify functional groups and confirm the chemical structure [1].
  • Ion-Selective Electrode: To detect and measure specific ions [1].
  • SEM/EDX Analysis: To examine the surface morphology and elemental composition [1].
  • TG-DTA (Thermogravimetric & Differential Thermal Analysis): To study the thermal decomposition profile and stability of the compound [1].

Workflow for Reaction Optimization

For a visual summary, the diagram below outlines a systematic workflow for optimizing your synthesis based on the principles and data discussed.

reaction_optimization start Start Optimization step1 Define Target Mole Ratios (e.g., test B/ZnF₂ around 0.8:1) start->step1 step2 Perform Synthesis (3000 min milling time) step1->step2 step3 Purify Product (Water extraction) step2->step3 step4 Analyze Yield & Purity (Weigh product, use FT-IR, TG-DTA) step3->step4 decision Results Optimal? step4->decision decision->step1 No end Optimal Protocol Defined decision->end Yes

References

zinc fluoroborate vs other zinc salts battery performance

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison of Zinc Salts in Batteries

While a direct comparison with zinc fluoroborate is not available, recent research highlights the performance of other zinc salts. The table below summarizes key experimental data for a novel dual-salt electrolyte and contrasts it with common challenges of traditional zinc salts.

Zinc Salt / Electrolyte System Key Performance Findings Capacity Retention & Cycling Working Temperature Range Noted Challenges / Advantages
Dual-Salt Electrolyte (Zn(ClO₄)₂ + ZnSO₄) [1] Decoupled strategy: Zn(ClO₄)₂ improves low-temperature performance and ion transport; ZnSO₄ protects zinc metal anode. 93% capacity retention after 900 charge-discharge cycles [1]. -40°C to +40°C [1] Advantages: Non-flammable, affordable, sustainable, high performance over wide temperature range [1].
Zinc Sulfate (ZnSO₄) / Common AZB Systems Prone to uncontrollable side reactions (hydrogen evolution, corrosion) and dendrite formation on the anode, limiting cycle life [1] [2]. Limited cycle life is a general challenge; dendrites can short-circuit the battery, causing failure [2] [3]. Often has a narrow working temperature range [1]. Challenges: Dendrite formation, hydrogen evolution reaction, passivation, and shape change of the zinc anode [2].
Zinc Bromine (ZnBr₂) / Flow Batteries Used in zinc-bromine flow batteries, which have been scaled for grid storage (e.g., 1 MW system in Japan) [2]. Information on specific cycle life for current systems not available in search results. Information on specific temperature range not available in search results. Application: Gaining traction for grid-scale energy storage and renewable energy coupling [2].

Experimental Insights and Methodologies

The performance data for the dual-salt electrolyte comes from a rigorous experimental protocol, which can serve as a reference for how such comparisons are typically conducted.

  • Experimental Protocol for Dual-Salt Electrolyte [1]:

    • Electrolyte Formulation: The researchers created a decoupled dual-salt electrolyte (DDSE) using zinc perchlorate (Zn(ClO₄)₂) and zinc sulfate (ZnSO₄).
    • Cell Assembly & Testing: Battery cells were assembled using a zinc anode and a suitable cathode, likely with a standard separator. These cells were then subjected to long-term cycling tests (over 900 cycles) at various current densities to assess capacity retention.
    • Temperature Testing: The cells were cycled and tested within a controlled environmental chamber across a wide temperature range from -40°C to +40°C to evaluate performance stability.
    • Characterization Techniques: Advanced tools and microscopy were likely used to observe the distribution of salts in the electrolyte and on the electrode surface, confirming the "decoupled" mechanism where one salt remains in the bulk electrolyte while the other forms a protective layer on the zinc metal.
  • Context for this compound: The synthesis paper for this compound describes its primary applications in areas like textiles, chemical reactions, plating solutions, and glass, without mentioning battery performance [4]. This suggests it is not a commonly researched material for this application in the public domain, which explains the lack of comparative data.

Research Workflow for Electrolyte Assessment

For a researcher or scientist looking to evaluate a new zinc salt like this compound, the process would typically follow a logical pathway. The diagram below outlines the key stages of this assessment, from initial formulation to a final go/no-go decision for further development.

Start Electrolyte Formulation (Zinc Salt + Aqueous Solvent) A Cell Assembly & Baseline Testing Start->A Prepare prototype B Cycling Performance Test (Long-term, Multiple Cycles) A->B Initial characterization C Rate Capability Test (Various Current Densities) B->C Assess stability D Post-Mortem Analysis (Microscopy, Spectroscopy) C->D Examine degradation E Performance meets research targets? D->E Analyze data F Promising Candidate for further optimization E->F Yes G Reject Formulation E->G No

Suggestions for Further Research

Given the scarcity of direct comparative data on this compound, you may need to deepen your investigation with the following steps:

  • Explore Academic Databases: Conduct a targeted search on platforms like Google Scholar, Scopus, or Web of Science using specific keywords such as "this compound electrolyte," "zinc tetrafluoroborate battery," and "Zn(BF₄)₂ anode performance."
  • Investigate Related Salts: The dual-salt electrolyte research [1] is a prominent example of innovation in this field. Focusing on such recently published, high-impact studies might be more fruitful.
  • Consult Patent Literature: Patents can sometimes contain detailed experimental data not found in journal articles. Searching for patents related to "this compound" or "zinc tetrafluoroborate" in battery applications could yield useful information.

References

Zn(BF4)2 comparison with ZnSO4 ZnCl2 electrolyte properties

Author: Smolecule Technical Support Team. Date: February 2026

Documented Properties of ZnSO₄ and ZnCl₂

Based on the search results, here is a summary of the key properties and research findings for ZnSO₄ and ZnCl₂ electrolytes, which are commonly studied for aqueous zinc-ion batteries (AZIBs).

Electrolyte Key Properties & Speciation Reported Advantages/Challenges Common Applications in Research

| ZnSO₄ | Mildly acidic solutions (pH 4-6); simple Zn²⁺ hydration [1]. | Advantages: Direct Zn/Zn²⁺ reaction pathway, good reversibility [1]. Challenges: Can suffer from dendrite growth and passivation on Zn anode [1]. | Common electrolyte for testing various cathodes (e.g., MnO₂, V₂O₅) in aqueous Zn-ion batteries [1] [2]. | | ZnCl₂ | Forms complex ions like [ZnCl₄]²⁻ in concentrated solutions; considered a "water-in-salt" electrolyte or room-temperature molten salt [3]. | Advantages: Unique properties from complex ion speciation; higher acidity can suppress water decomposition [3]. Challenges: Thermodynamic modeling is complex due to significant ion-pair (ZnCl⁺) formation [4]. | Used in concentrated forms to create unique electrochemical environments and improve battery performance [3]. |

Suggested Experimental Protocol for Comparison

To objectively compare these electrolytes, researchers typically investigate their electrochemical stability and interaction with electrodes. Below is a generalized experimental workflow and a standard protocol for a key experiment.

start Start: Electrolyte Comparison prep Electrolyte Preparation - Precise molarity (e.g., 1M, 2M) - pH measurement start->prep cell Electrochemical Cell Assembly - Zn foil working/counter electrodes - Reference electrode (e.g., SCE) - Separator prep->cell cv Cyclic Voltammetry (CV) - Measures redox reactions & stability - E.g., -0.5V to +0.5V vs. OCP, 0.1-0.5 mV/s cell->cv eis Electrochemical Impedance Spectroscopy (EIS) - Measures internal resistance - E.g., 100 kHz to 0.1 Hz cell->eis gcd Galvanostatic Charge-Discharge (GCD) - Tests cycling performance & capacity - E.g., 0.2C - 5C rates cell->gcd post Post-Mortem Analysis - SEM (morphology, dendrites) - XRD (crystal structure) - EDX (elemental mapping) cv->post eis->post gcd->post end End: Data Analysis & Comparison post->end

A core method for evaluating electrolyte performance is the Cyclic Voltammetry (CV) test in a symmetric Zn||Zn cell configuration [1] [2].

  • Objective: To assess the reversibility of zinc plating and stripping, reaction kinetics, and electrochemical stability window.
  • Cell Configuration: A two- or three-electrode cell using Zn metal as both the working and counter electrode [2].
  • Electrolytes: Prepare aqueous solutions of 1-2 M Zn(BF₄)₂, ZnSO₄, and ZnCl₂.
  • Procedure:
    • Set the scan rate to a low value (e.g., 0.1 mV/s to 0.5 mV/s) [2].
    • Scan the potential within a suitable window (e.g., from -0.5 V to +0.5 V versus the open-circuit potential) to observe zinc dissolution (stripping, anodic peak) and deposition (plating, cathodic peak).
  • Key Metrics for Comparison:
    • Voltage Hysteresis (ΔV): The difference in potential between the anodic and cathodic peaks. A smaller ΔV indicates higher reversibility and faster kinetics [1].
    • Peak Current Density: The intensity of the current peaks reflects the rate of the electrochemical reactions.
    • Cycle Stability: How consistently the CV curves overlap over multiple cycles indicates the electrolyte's stability and its ability to suppress side reactions.

References

zinc fluoroborate flame retardancy comparison with other compounds

Author: Smolecule Technical Support Team. Date: February 2026

Flame Retardant Performance Comparison

Flame Retardant Base Polymer/ Material Key Performance Data Test Method Synergists/ Co-additives

| Zinc Fluoroborate [1] | Cotton fabric | LOI: Increased from 16% (original) to >55% (with 50% solution). High-Temperature Durability: Improved. | LOI test; High-temperature durability test | Not specified | | Zinc Borates (general) [2] | Various (PVC, Polyolefins, Nylon, Epoxy, etc.) | Char Formation: Promotes a protective, insulating char layer. Smoke Suppression: Reduces smoke emission. Anti-arcing: Provides electrical insulation properties. | UL94; LOI | Often used with ATH, MDH, and in halogen-containing systems | | Phosphorus-based (Phosphoric Acid) [3] | Polyacrylonitrile (PAN) fabric | LOI: Increased significantly. Char Residue at 800°C: 54% (vs. 45% for original PAN). Thermal Stability: Enhanced, with lower maximum mass loss rate. | LOI; Thermogravimetric Analysis (TGA) | Applied via chemical modification of amined PAN | | Nitrogen-based (Urea) [3] | Polyacrylonitrile (PAN) fabric | Serves as an intermediate for phosphorylation; its independent flame retardancy was not the focus of the study. | N/A | Used in a two-step process with Phosphoric Acid |

Detailed Experimental Data and Protocols

For a deeper understanding, here are the experimental details from the key studies cited in the table.

This compound on Cotton Fabric [1]
  • Synthesis Protocol: The compound was synthesized via a wet method using fluoroboric acid (HBF₄) and zinc oxide (ZnO) as reactants. The maximum yield of 97% was achieved at specific conditions:
    • Reactant ratio (nZnO/nHBF₄): 1:3
    • Temperature: 90 °C
    • Reaction period: 90 minutes
  • Application and Testing: The cotton fabric was impregnated with a 50% this compound solution. Flame retardancy was evaluated using the Limiting Oxygen Index (LOI) test, which measures the minimum oxygen concentration needed to support combustion.
Phosphorus-based System on PAN Fabric [3]
  • Chemical Modification Protocol:
    • Step 1 - Amination: PAN fabric was reacted with urea in a closed container at 160 °C for 4 hours.
    • Step 2 - Phosphorylation: The aminated PAN fabric was impregnated in a 5 wt% Phosphoric Acid solution and reacted at room temperature for 12 hours.
  • Characterization: The modified fabric's structure was confirmed using FT-IR spectroscopy, which showed new peaks corresponding to P=O, P–O, and P–O–C bonds. Performance was evaluated using TGA and LOI.
General Testing Methods for Flame Retardants

Common standard tests referenced in the literature include [4]:

  • LOI (Limiting Oxygen Index) - ASTM D2863: Measures the minimum oxygen concentration that will support flaming combustion.
  • UL94: A vertical or horizontal burn test that categorizes materials based on burning time, drippiness, and afterglow.
  • Thermogravimetric Analysis (TGA): Measures the change in a material's mass as it is heated, indicating thermal stability and char yield.

Mechanism of Action and Testing Workflow

The following diagrams, created using Graphviz, illustrate the general mechanisms of flame retardants and a standardized testing workflow based on the information gathered.

Flame Retardant Mechanisms in Solids

FR_Mechanisms title Mechanisms of Flame Retardant Action in the Condensed Phase Fire Heat & Fire CharFormation Char Formation (e.g., Zinc Borates, Phosphorus) Fire->CharFormation HeatAbsorption Heat Absorption/Cooling (e.g., ATH, MDH) Fire->HeatAbsorption Dilution Gas Phase Dilution (Release of H₂O, CO₂) Fire->Dilution Barrier Protective Char Barrier CharFormation->Barrier ReducedHeat Reduced Heat Feedback HeatAbsorption->ReducedHeat FuelDilution Dilution of Fuel Gases Dilution->FuelDilution FireOut Suppression of Fire Barrier->FireOut ReducedHeat->FireOut FuelDilution->FireOut

Standardized Flame Retardancy Testing Workflow

Test_Workflow title Standardized Workflow for Evaluating Flame Retardancy Start Sample Preparation Conditioning Conditioning (Controlled Temp & Humidity) Start->Conditioning TestSelection Test Method Selection Conditioning->TestSelection Horizontal Horizontal Burn (e.g., UL 94HB) TestSelection->Horizontal  Low Ignition  Resistance Vertical Vertical Burn (e.g., UL 94V-0) TestSelection->Vertical  Higher Ignition  Resistance LOI LOI Test (ASTM D2863) TestSelection->LOI  Quantify  Flammability TGA Thermogravimetric Analysis (TGA) TestSelection->TGA  Thermal  Stability DataCollection Data Collection & Observation Horizontal->DataCollection Vertical->DataCollection LOI->DataCollection TGA->DataCollection Metrics Key Metrics DataCollection->Metrics Result Result Interpretation & Classification Metrics->Result M1 After-flame Time Metrics->M1 M2 Char Length Metrics->M2 M3 Flame Spread Index Metrics->M3 M4 Oxygen Index (%) Metrics->M4 M5 Mass Loss Rate & Residue Metrics->M5

Key Insights and Analysis

  • Outstanding Performance of this compound on Cotton: The data shows that this compound can be exceptionally effective on cellulosic materials like cotton, drastically increasing its LOI [1].
  • Different Bases, Different Performance: It is critical to note that the performance of a flame retardant is highly dependent on the base polymer. A direct numerical comparison between the this compound on cotton and the phosphorus system on PAN is not scientifically rigorous, as the substrates and testing environments differ.
  • Mechanistic Strengths:
    • Zinc Borates/ Fluoroborate: Excel as char formers and smoke suppressants, and are valued for their synergistic effects with other retardants like ATH and in halogenated systems [2].
    • Phosphorus-based: Are also excellent char formers, often acting through chemical modification of the polymer to create a protective thermal barrier [3].
  • Selection Depends on Application: The choice of flame retardant is a complex decision based on the polymer type, required processing temperature, regulatory requirements (e.g., halogen-free), and the final product's performance needs (e.g., electrical properties, smoke density) [5] [2].

References

FTIR Validation Framework for Zinc Fluoroborate Analysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core parameters for validating an FTIR method, synthesized from general spectroscopic standards [1].

Validation Parameter Description & Purpose Typical Method & Criteria
Wavenumber Accuracy Verifies the instrument reports correct peak positions. Measure a standard (e.g., polystyrene); difference between measured and known peaks should be within a specified range (e.g., ± several cm⁻¹) [1].
Resolution Confirms the instrument's ability to distinguish closely spaced peaks. Analyze a standard with known sharp peaks (e.g., ammonia gas); ensure specific peaks are clearly resolved [1].
Reproducibility (Precision) Checks the consistency of measurement results over time. Measure a stable sample multiple times; variation in wavenumber and transmittance should be within a prescribed range [1].
Linearity Assesses if the absorbance response is proportional to concentration. Create a calibration curve with known concentrations; check for linear fit (e.g., via correlation coefficient, r) [2].
100% Line & 0% Transmittance Evaluates system stability and stray light. 100% Line: Measure without a sample to check for short-term fluctuations. 0% T: Measure with a light-blocking sample to check for signal error [1].

The general workflow for performing this validation is outlined in the following diagram.

Application to Zinc Fluoroborate Synthesis

For this compound, FTIR is used to characterize the synthesized product, primarily by identifying the presence of the BF₄⁻ ion [3] [4]. A validated FTIR ensures this identification is reliable.

  • Key Functional Groups: The primary evidence of successful synthesis comes from detecting vibrations associated with the B-F bonds within the BF₄⁻ anion [3] [4].
  • Purity Assessment: The high purity (98%) of this compound reported in one study was confirmed using FTIR alongside other techniques like XRD and an ion-selective electrode [3]. A validated FTIR method increases confidence in such purity assessments.
  • QAQC Practices: For high data quality, implement Quality Assurance/Quality Control (QAQC) processes. This includes using proper calibration standards, performing system checks, and comparing sample spectra to reference spectra to validate results [5].

A Guide to Deeper Research

The search results lack a single, complete protocol for this compound. To build a comprehensive validation guide, I suggest you:

  • Consult Official Standards: Obtain the full text of standards like ASTM E1421 or JIS K 0117 [1], which provide the definitive methodologies and acceptance criteria.
  • Perform a Literature Review: Search for published papers specifically on this compound synthesis. Analyze the experimental sections in the Materials and Methods to see how researchers have implemented and reported their FTIR validation in practice [3] [4].
  • Reference Spectral Libraries: Locate a reference spectrum for pure this compound or the BF₄⁻ ion to serve as a benchmark for your own sample identification and purity analysis.

References

comparing zinc fluoroborate synthesis methods wet vs mechanochemical

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods at a Glance

The following table provides a direct comparison of the two primary synthesis methods for zinc fluoroborate based on published research.

Aspect Wet Chemical Synthesis [1] Mechanochemical Synthesis [2] [3]
Primary Reactants Fluoroboric acid (HBF₄) & Zinc oxide (ZnO) [1] Zinc fluoride (ZnF₂) & Boron (B) [2] [3]
Key Reaction Conditions 90°C, 90 minutes, stirring [1] Ball milling, 3000 minutes (50 hrs), room temperature [2] [3]
Maximum Yield 97% [1] Information not explicitly stated in yield percentage; 83% final purity after purification [2] [3]
Final Purity 98% [1] 83% (after purification) [2] [3]
Energy Input Thermal energy (heating) [1] Mechanical energy (grinding/milling) [2] [3] [4]
Solvent Requirement Requires solvent (water) [1] Solvent-free during reaction; water used for purification [2] [3] [4]
Core Advantages High yield and purity; established process [1] Uses cheaper raw materials (ZnF₂, B); reduced solvent waste [2] [3]

Detailed Experimental Protocols

Here is a deeper look into the methodologies and characterisation techniques used in the cited research.

Wet Chemical Synthesis Protocol [1]
  • Reaction Procedure: Zinc oxide (ZnO) and fluoroboric acid (HBF₄) were mixed in a molar ratio of 1:3. The reaction was carried out at an elevated temperature of 90°C for 90 minutes with continuous stirring.
  • Product Isolation: After the reaction, the mixture was cooled, and the solid product was filtered. It was then purified and dried to obtain the final this compound crystals.
  • Optimization Parameters: The study optimized for reactant ratio, temperature, reaction period, and stirrer rate to achieve the maximum yield of 97%.
Mechanochemical Synthesis Protocol [2] [3]
  • Reaction Procedure: Zinc fluoride (ZnF₂) and boron (B) were combined in a molar ratio (B/ZnF₂) of 0.8. The reaction was performed using a high-energy ball mill for an extended period of 3000 minutes (50 hours) at room temperature.
  • Product Isolation: After milling, the reaction mixture was purified by extraction with water to remove excess reactants and side products, yielding a solid with 83% purity.
  • Optimization Parameters: This study focused on the effect of reactant molar ratio and ball milling duration.
Characterization Techniques

Both studies used similar analytical methods to confirm the identity and purity of the synthesized this compound:

  • FT-IR Spectroscopy: To identify functional groups and confirm the formation of the B-F bond [1] [2] [3].
  • Ion-Selective Electrode: To detect and measure the concentration of BF₄⁻ ions [1] [2] [3].
  • X-ray Diffraction (XRD): Used in the wet method to characterize the crystal structure of the product [1].
  • Thermogravimetric Analysis (TG-DTA) & SEM/EDX: Used in the mechanochemical study to analyze decomposition behavior and examine surface morphology/elemental composition, respectively [2] [3].

Interpretation of the Data

To help you visualize the distinct steps involved in each synthesis path, the following workflow diagrams outline the core processes.

SynthesisComparison cluster_wet Wet Chemical Synthesis cluster_mech Mechanochemical Synthesis WetStart Reactants: HBF₄ + ZnO WetStep1 Dissolve in Solvent (Water) WetStart->WetStep1 WetStep2 Heat to 90°C with Stirring WetStep1->WetStep2 WetStep3 React for 90 Minutes WetStep2->WetStep3 WetStep4 Cool & Filter Product WetStep3->WetStep4 WetEnd High-Purity Zn(BF₄)₂ (98% Purity, 97% Yield) WetStep4->WetEnd MechStart Reactants: ZnF₂ + B MechStep1 Load into Ball Mill MechStart->MechStep1 MechStep2 Mill for 50 Hours (No Solvent) MechStep1->MechStep2 MechStep3 Water Extraction (Purification) MechStep2->MechStep3 MechEnd Purified Zn(BF₄)₂ (83% Purity) MechStep3->MechEnd

The data reveals a clear trade-off between efficiency and sustainability:

  • The wet method is highly efficient in terms of reaction time, yield, and purity. It is a reliable and optimized process for producing high-quality product, making it suitable for applications requiring high purity, such as in pharmaceuticals or advanced materials [1].
  • The mechanochemical method is a "greener" alternative. While it requires a significantly longer reaction time and resulted in lower purity in this specific study, it offers the advantage of using less expensive raw materials (ZnF₂ and Boron) and aligns with green chemistry principles by minimizing solvent use [2] [3] [4].

Key Takeaways for Professionals

  • For High-Purity Applications: The wet chemical method is currently more capable of delivering the high purity levels often required in pharmaceutical and specialty chemical applications [1].
  • For Green Chemistry Objectives: The mechanochemical approach presents a compelling case for reducing environmental impact by avoiding bulk solvents, which is a significant source of waste in chemical manufacturing [4] [5].
  • Performance as a Flame Retardant: The this compound synthesized via the wet method demonstrated exceptional performance as a flame retardant for cotton fabrics, increasing the Limiting Oxygen Index (LOI) from 16 to over 55 [1].

References

zinc fluoroborate catalytic activity comparison other Lewis acids

Author: Smolecule Technical Support Team. Date: February 2026

Catalytic Performance Comparison of Zinc Fluoroborate

Catalyst Reaction/Application Performance Data Key Characteristics Experimental Conditions
This compound (Zn(BF₄)₂) Zinc-ion battery electrolyte [1] >2200 h cycle life (Zn|Zn cell); 85.3% capacity retention after 1300 cycles (full cell) [1] Forms ZnF₂/ZnCO₃-rich SEI; suppresses dendrites & hydrogen evolution; high Zn²⁺ transfer number (0.53) [1] Electrolyte: 2M Zn(BF₄)₂·xH₂O in vinylene carbonate (VC). Testing: Zn|Zn symmetric cell at 0.5 mA·cm⁻² [1]
Zinc Triflate (Zn(OTf)₂) General Lewis acid catalyst (e.g., Friedel-Crafts, Knoevenagel) [2] Up to 95% yield in solvent-free Friedel-Crafts acylation [2] Mild yet strong acidity; moisture-tolerant; reusable; low toxicity [2] Widely applicable in organic synthesis; specific conditions vary by reaction [2]
Zn-MOF-74 Alcoholysis of cyclohexene oxide [3] 94% conversion at 50°C in <48 hours; recyclable for 3 cycles [3] Heterogeneous catalyst; open Zn(II) Lewis acid sites; stable crystalline structure [3] Conditions: 50°C, methanol, atmospheric pressure. Catalyst: Nanocrystalline Zn-MOF-74 [3]
"Pseudo-Naked" Zn²⁺ Dications Fundamental reactivity & catalysis (e.g., hydroelementation) [4] Demonstrated high electrophilicity and novel reactivity [4] Highly electrophilic; tunable Lewis acidity; stabilized by weakly coordinating anions [4] Research-stage catalyst; requires specialized organometallic synthesis and handling [4]

The experimental workflow for evaluating a catalyst like Zn(BF₄)₂ in a zinc-ion battery electrolyte can be visualized as follows:

Start Start: Electrolyte Formulation A1 Salt: Zn(BF₄)₂·xH₂O Start->A1 A2 Solvent: Vinylene Carbonate (VC) Start->A2 B Electrochemical Cell Assembly (Zn||Zn symmetric cell) A1->B A2->B C Performance Evaluation B->C D1 Cycle Life Test (>2200 hours) C->D1 D2 Zn²+ Transfer Number (0.53) C->D2 D3 SEI Analysis (ZnF₂/ZnCO₃ rich) C->D3 E Conclusion: Highly reversible Zn anode achieved D1->E D2->E D3->E

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies for key experiments cited in the comparison table.

  • Protocol 1: Evaluating Zn(BF₄)₂ in Hydrous Organic Electrolyte for ZIBs [1]

    • Electrolyte Preparation: Dissolve 2 M Zn(BF₄)₂·xH₂O salt in vinylene carbonate (VC) solvent. The resulting transparent solution is denoted as ZnBF-VC electrolyte.
    • Cell Assembly: Assemble Zn||Zn symmetric cells (e.g., using coin cells) in an air-controlled environment. A glass fiber separator is typically used.
    • Electrochemical Testing: Perform Zn plating/stripping tests at a constant current density (e.g., 0.5 mA·cm⁻²). Monitor the voltage hysteresis over time to determine cycle lifespan. The high Zn²⁺ transfer number can be determined using potentiostatic polarization methods (e.g., Bruce-Vincent-Evans method).
  • Protocol 2: Testing Zn-MOF-74 in Epoxide Alcoholysis [3]

    • Catalyst Synthesis: Synthesize nanocrystalline Zn-MOF-74 at room temperature in methanol. Activate the material by removing coordinated solvent molecules to generate open metal sites, typically via thermal treatment.
    • Reaction Setup: In a typical reaction, add cyclohexene oxide and methanol to a flask containing the activated Zn-MOF-74 catalyst.
    • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 50°C) under atmospheric pressure. Monitor the conversion of cyclohexene oxide to the ring-opening product over time using analytical techniques like gas chromatography (GC).
    • Recyclability Test: After the reaction, separate the solid catalyst by centrifugation, wash, and reactivate it before reusing it in a subsequent run to assess stability.

Key Insights and Strategic Selection

  • Primary Role of Zn(BF₄)₂: Its most prominent and well-documented catalytic function is serving as an electrolyte salt in zinc-ion batteries. Its activity is less about driving a traditional organic transformation and more about modifying the electrode-electrolyte interface to enable highly reversible electrochemistry [1].
  • Mechanism in Batteries: In the ZnBF-VC electrolyte, the Zn²⁺ cation becomes coordinated by VC molecules and bound water, forming a complex ion like [Zn(H₂O)₂(VC)₄]²⁺. Upon reduction, this complex decomposes to form a robust solid-electrolyte interphase (SEI) rich in ZnF₂ and ZnCO₃, which is crucial for preventing side reactions and dendrite growth [1].
  • Comparison with Other Zinc Catalysts:
    • Zn(OTf)₂ is a more versatile and established homogeneous catalyst for a wide range of organic synthesis reactions, prized for its stability and mild conditions [2].
    • Zn-MOF-74 represents a heterogeneous catalysis approach, offering the advantages of easy separation and recyclability, as demonstrated in ring-opening reactions [3].
    • Tunable Zn²⁺ Cations are at the frontier of fundamental research, exploring the limits of zinc's Lewis acidity for potentially new catalytic transformations [4].

Guidance for Researchers

  • For Electrochemical Energy Storage Applications: this compound (Zn(BF₄)₂) is a compelling choice, especially when formulated with organic solvents like VC, for developing advanced zinc-based batteries [1].
  • For Synthetic Organic Chemistry: Zinc triflate (Zn(OTf)₂) is likely a more practical and general-purpose Lewis acid catalyst due to its proven efficacy across numerous reaction types, moisture tolerance, and reusability [2].
  • For Heterogeneous Catalysis: Zn-based MOFs, such as Zn-MOF-74, are excellent for reactions where catalyst recovery and reusability are paramount, and where their porous structure can provide selectivity benefits [3].

References

thermal stability comparison zinc fluoroborate other metal fluoroborates

Author: Smolecule Technical Support Team. Date: February 2026

Known Thermal Stability Data

The table below summarizes the available information on the thermal stability of lithium tetrafluoroborate, a common compound for comparison, and contextual information for zinc fluoroborate.

Compound Name Thermal Stability & Key Properties Application Context Supporting Experimental Data
Lithium Tetrafluoroborate (LiBF₄) Greater thermal stability than LiPF₆; moisture tolerant (up to 620 ppm at room temperature) [1]. Lithium-ion battery electrolyte; advantageous where high temperature and moisture tolerance are critical [1]. Studied in laboratory and industrial settings for battery performance; thermal behavior confirmed through decomposition analysis [1].
This compound Described as having exceptional stability and high thermal stability [2]. Used in metal surface treatment, plating, and as a catalyst [2]. Primarily from manufacturing cost analyses; specific decomposition temperatures or direct comparative experimental studies were not found [2].

Experimental Insights and Methodology

While a direct experimental comparison was not found, established research methods and relevant observations can guide your investigation.

  • Common Experimental Protocol: Thermal stability for compounds like LiBF₄ is typically studied using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) [3]. These methods track mass changes and heat flow in a sample as temperature increases, pinpointing decomposition temperatures and thermal events.
  • Key Observation on LiBF₄: Its thermal decomposition is a simple pathway: LiBF₄ → LiF + BF₃ (gas). The temperature at which this reaction occurs is a key metric for its stability [1].

The following diagram illustrates the conceptual workflow for conducting a comparative thermal stability analysis based on these standard methods.

ThermalAnalysisWorkflow start Sample Preparation (this compound, LiBF₄, etc.) step1 Thermogravimetric Analysis (TGA) start->step1 step2 Differential Scanning Calorimetry (DSC) start->step2 step3 Data Analysis: Decomposition Temp Mass Loss step1->step3 Weight vs. Temp step2->step3 Heat Flow vs. Temp step4 Comparative Report step3->step4 Key Metrics end Stability Ranking and Conclusions step4->end

Interpretation and Practical Guidance

Based on the available information, lithium tetrafluoroborate (LiBF₄) is recognized for its superior thermal stability compared to other common salts like LiPF₆, making it a preferred choice in applications like lithium-ion batteries where thermal resilience is critical [1]. This compound is also noted for its stability in high-temperature industrial processes, but quantitative data is lacking [2].

To proceed with your research:

  • Consult Specialized Databases: Search for deeper information on platforms like SciFinder or Reaxys, using specific terms like "this compound TGA" or "metal fluoroborate thermal decomposition".
  • Review Patent Literature: Technical patents in the chemical manufacturing sector often contain detailed experimental data not published elsewhere.
  • Consider Experimental Factors: Remember that the thermal stability of a salt can be significantly influenced by its environment (e.g., purity, crystalline form, and atmosphere during testing).

References

zinc fluoroborate limiting oxygen index LOI values comparison

Author: Smolecule Technical Support Team. Date: February 2026

LOI Data for Zinc Fluoroborate

The table below summarizes the key experimental finding on this compound from an open-access study [1].

Material Treatment LOI Value Experimental Context
Cotton Fabrics Untreated (Original) 16 [1] Baseline measurement before treatment.
Cotton Fabrics Impregnated with 50% this compound solution >55 [1] Measurement after flame-retardant treatment.

Detailed Experimental Protocol

The LOI data was generated through the following methodology [1]:

  • Synthesis of this compound: The compound was synthesized via a wet method using fluoroboric acid (HBF₄) and zinc oxide (ZnO) as reactants.
  • Optimal Synthesis Conditions: The maximum yield (97%) was achieved at a reactant ratio (nZnO/nHBF₄) of 1:3, a temperature of 90°C, and a reaction period of 90 minutes.
  • Flame Retardancy Treatment: Cotton fabrics were impregnated with a 50% this compound solution.
  • LOI Testing: The flame retardant effect was quantitatively evaluated using the Limiting Oxygen Index (LOI) test. The LOI value of the treated fabric was found to be above 55 [1].

The following diagram illustrates this experimental workflow.

G start Start Experiment syn Synthesis Fluoroboric Acid + Zinc Oxide start->syn cond Optimal Conditions: 90°C, 90 mins, 1:3 ratio syn->cond treat Fabric Treatment Impregnate with 50% Solution cond->treat test LOI Test treat->test result Result: LOI > 55 test->result

References

validating zinc fluoroborate purity through titration methods

Author: Smolecule Technical Support Team. Date: February 2026

Titration Methods for Zinc Quantification

The table below summarizes two standard titration methods suitable for determining zinc concentration, which form the basis for purity calculations [1].

Method Principle Titrant Indicator Key Conditions
Complexometric Titration (EDTA) Forms stable 1:1 complex with Zn²⁺ Standardized EDTA solution Eriochrome Black T (EBT) Ammonia buffer (pH 8-10) [1]
Redox Titration Forms insoluble zinc ferrocyanide Potassium ferrocyanide (K₄[Fe(CN)₆]) Diphenylamine Strongly acidic (pH ≤ 2 with H₂SO₄) [1]

Detailed Experimental Protocols

Protocol 1: EDTA Complexometric Titration

This method is widely used for its accuracy and straightforward procedure [1].

  • Sample Preparation: Dissolve the zinc fluoroborate sample in dilute hydrochloric acid (HCl). Then, adjust the pH to 8-10 using an ammonia buffer solution (NH₃/NH₄⁺) [1].
  • Indicator: Add a few drops of Eriochrome Black T (EBT) indicator. It will form a pink-red complex with zinc ions in the solution [1].
  • Titration: Titrate with a standardized EDTA solution. The endpoint is reached when the color changes from pink-red to pure blue, indicating that all zinc ions have been complexed by EDTA [1].
  • Calculation: The zinc concentration is calculated based on the 1:1 reaction stoichiometry. C_Zn = (C_EDTA × V_EDTA) / V_sample Where C_EDTA is the molarity of the EDTA solution, V_EDTA is the volume used, and V_sample is the volume of the analyte [1].
Protocol 2: Potassium Ferrocyanide Redox Titration

This method is an alternative, particularly useful in certain industrial contexts [1].

  • Sample Preparation: Acidify the sample solution to a pH of ≤ 2 using sulfuric acid (H₂SO₄) [1].
  • Titration: Titrate with a standardized potassium ferrocyanide solution. The endpoint can be detected using diphenylamine indicator, marked by the persistence of a blue precipitate [1].
  • Calculation: Each mole of potassium ferrocyanide reacts with 2 moles of zinc ions. C_Zn = (2 × C_ferro × V_ferro) / V_sample Where C_ferro and V_ferro are the concentration and volume of the potassium ferrocyanide solution, respectively [1].

Workflow for Purity Validation

The following diagram outlines the core logical workflow for validating this compound purity through titration, from sample preparation to final calculation.

Start This compound Sample Prep Sample Preparation (Dissolution and pH Adjustment) Start->Prep Method Choose Titration Method Prep->Method A1 EDTA Method Method->A1 B1 Redox Method Method->B1 A2 Titrate with Standardized EDTA A1->A2 Calc Calculate Zn²⁺ Concentration and Purity A2->Calc B2 Titrate with Potassium Ferrocyanide B1->B2 B2->Calc End Purity Validation Report Calc->End

Key Considerations for Accurate Analysis

To ensure reliable results, please pay attention to the following practical aspects [1]:

  • pH Control is Critical: The EDTA method requires an alkaline pH (8-10) for optimal complexation, while the redox method must be performed under strongly acidic conditions (pH ≤ 2) to prevent hydrolysis of ions.
  • Manage Interferences: Use masking agents like triethanolamine to suppress interference from other metal ions (e.g., Fe³⁺, Al³⁺) in the EDTA method. If using the redox method, you can pre-isolate zinc as zinc sulfide (ZnS) to remove interfering ions.
  • Ensure Measurement Accuracy: Regularly standardize your titrant solutions (EDTA or potassium ferrocyanide) using a primary standard like zinc oxide (ZnO). For colored or turbid solutions where a visual endpoint is hard to detect, use a potentiometric titrator for higher accuracy.

References

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Physical Description

Zinc fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999)

Boiling Point

212 °F at 760 mm Hg (approx.) (USCG, 1999)

Density

1.45 at 68 °F (USCG, 1999)

UNII

WX0623875O

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (92.68%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (92.68%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.68%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (92.68%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (92.68%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13826-88-5

Wikipedia

Zinc tetrafluoroborate

General Manufacturing Information

Borate(1-), tetrafluoro-, zinc (2:1): ACTIVE

Dates

Last modified: 08-15-2023

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